molecular formula C19H26O2 B1670666 Dimethrin CAS No. 70-38-2

Dimethrin

货号: B1670666
CAS 编号: 70-38-2
分子量: 286.4 g/mol
InChI 键: FHNKBSDJERHDHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethrin is a synthetic pyrethroid ester insecticide that has been largely considered obsolete in modern agricultural and public health practices . Its primary historical application was for public health, specifically for the control of insects such as mosquitoes, body lice, stable flies, and various cattle flies in settings like public buildings and livestock housing . From a research perspective, this compound holds significant value in the study of insecticide resistance, mode of action, and the environmental fate of pyrethroids. Its mechanism of action is characterized as a sodium channel modulator, where it acts on the nervous system of target insects, leading to hyperexcitation and paralysis . According to the Insecticide Resistance Action Committee (IRAC), it is classified under Group 3A, which includes all sodium channel modulators . Researchers utilize this compound as a model compound to investigate the evolution of resistance mechanisms, including target-site insensitivity (such as kdr mutations in the voltage-sensitive sodium channel) and metabolic detoxification in insect populations . Physicochemically, this compound has a low aqueous solubility and exhibits low volatility, properties that are relevant for studying its environmental behavior and residual activity . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

属性

IUPAC Name

(2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-12(2)9-16-17(19(16,5)6)18(20)21-11-15-8-7-13(3)10-14(15)4/h7-10,16-17H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKBSDJERHDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C2C(C2(C)C)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040305
Record name Dimethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber liquid; [Hawley]
Record name Dimethrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

175 °C @ 3.8 mm Hg
Record name DIMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene chloride., Insoluble in water.
Record name DIMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.986 @ 20 °C
Record name DIMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000172 [mmHg]
Record name Dimethrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Amber liquid

CAS No.

70-38-2
Record name Dimethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethrin [ANSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHRIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRP5SEK6S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6860
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Crucial Role of Stereoisomerism in the Insecticidal Efficacy of Dimethrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin, a synthetic pyrethroid insecticide, exemplifies the critical importance of stereochemistry in the design and application of potent pest control agents. As with other pyrethroids, the biological activity of this compound is not inherent to its molecular formula but is exquisitely dependent on the three-dimensional arrangement of its atoms. This technical guide provides an in-depth exploration of the stereoisomerism of this compound, its implications for insecticidal activity, and the experimental methodologies used to elucidate these relationships. While specific quantitative data for individual this compound stereoisomers is not extensively available in public literature, this guide will draw upon the well-established principles and data from closely related pyrethroids to provide a comprehensive understanding of the topic.

Stereoisomerism of this compound

This compound is the ester of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. The insecticidal activity of pyrethroids is largely dictated by the stereochemistry of the chrysanthemic acid moiety, which contains two chiral centers at the C1 and C3 positions of the cyclopropane (B1198618) ring. This gives rise to four possible stereoisomers, existing as two enantiomeric pairs. These are designated based on the configuration (R or S) at each chiral center and the geometric relationship (cis or trans) of the substituents on the cyclopropane ring.

The four stereoisomers of the chrysanthemic acid portion of this compound are:

  • (1R,3R)-trans-chrysanthemic acid

  • (1S,3S)-trans-chrysanthemic acid

  • (1R,3S)-cis-chrysanthemic acid

  • (1S,3R)-cis-chrysanthemic acid

The alcohol moiety of this compound, 2,4-dimethylbenzyl alcohol, is not chiral. Therefore, this compound itself exists as four stereoisomers, corresponding to the isomers of the chrysanthemic acid component. It is a well-established principle in pyrethroid chemistry that the (1R)-configured isomers exhibit significantly higher insecticidal activity than their (1S) counterparts. The cis/trans isomerism at the cyclopropane ring also influences the potency and knockdown speed of the insecticide.

Data Presentation: Insecticidal Activity of Pyrethroid Stereoisomers

PyrethroidStereoisomerTarget InsectLD50 (µ g/insect )Reference
Deltamethrin(1R,3R,αS)Musca domesticaNot specified, but is the most active isomer.[1][2]
DeltamethrinOther isomersMusca domesticaMinimal to no activity.[1][2]
Permethrin(1R,3R)-cisMusca domesticaMore toxic than trans isomers.[3]
Permethrin(1R,3S)-transMusca domesticaLess toxic than cis isomers.[3]
Cypermethrin1RcisSMusca domestica0.4 ng/fly (synergized with PBO)[4]
Cypermethrin1RcisR and 1RtransRAedes aegyptiHighly active[4]

Note: The table above is illustrative of the general principles of pyrethroid stereoisomerism and insecticidal activity. The lack of specific data for this compound highlights a potential area for future research.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

The synthesis of individual this compound stereoisomers involves two key stages: the stereoselective synthesis of the chrysanthemic acid isomers and their subsequent esterification with 2,4-dimethylbenzyl alcohol. The separation of the resulting stereoisomers is typically achieved using chiral high-performance liquid chromatography (HPLC).

3.1.1. Synthesis of Chrysanthemic Acid Stereoisomers

A representative method for obtaining the individual stereoisomers of chrysanthemic acid is through the resolution of a racemic mixture.

  • Objective: To separate the enantiomers of cis- and trans-chrysanthemic acid.

  • Principle: Diastereomeric salt formation with a chiral resolving agent allows for the separation of enantiomers by fractional crystallization due to their different physical properties.

  • Procedure (based on a general resolution process):

    • A racemic mixture of chrysanthemic acid (either cis or trans) is dissolved in a suitable solvent.

    • A chiral resolving agent, such as an optically active amine, is added to the solution.

    • The mixture is allowed to cool, leading to the crystallization of one of the diastereomeric salts.

    • The crystals are collected by filtration.

    • The diastereomeric salt is then treated with an acid to liberate the enantiomerically enriched chrysanthemic acid.

    • The process can be repeated with the mother liquor to isolate the other enantiomer.

3.1.2. Esterification

  • Objective: To form the this compound ester from an optically pure chrysanthemic acid isomer and 2,4-dimethylbenzyl alcohol.

  • Procedure (general esterification):

    • The desired chrysanthemic acid isomer is converted to its more reactive acid chloride, typically by reacting it with thionyl chloride or oxalyl chloride.

    • The chrysanthemoyl chloride is then reacted with 2,4-dimethylbenzyl alcohol in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

    • The reaction mixture is then purified, for example by column chromatography, to yield the desired this compound stereoisomer.

3.1.3. Chiral Separation of this compound Stereoisomers by HPLC

  • Objective: To separate and quantify the stereoisomers of this compound.

  • Principle: Chiral stationary phases (CSPs) in HPLC columns interact differently with each enantiomer, leading to different retention times and thus separation.

  • Apparatus: High-performance liquid chromatograph with a UV detector.

  • Column: A chiral column, such as one with a polysaccharide-based CSP (e.g., CHIRALPAK®).

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol, is used for normal-phase chiral separations.

  • Procedure (representative):

    • A standard solution of the this compound isomer mixture is prepared in the mobile phase.

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • A small volume of the sample is injected onto the column.

    • The chromatogram is recorded, and the retention times of the different stereoisomers are determined.

    • Quantification can be achieved by comparing the peak areas to those of known standards.

Insecticidal Activity Bioassay: Topical Application
  • Objective: To determine the dose-response relationship and the LD50 of each this compound stereoisomer against an insect species, such as Musca domestica.

  • Principle: A precise amount of the insecticide, dissolved in a volatile solvent, is applied directly to the insect's body. The mortality is then assessed after a specific period.

  • Materials:

    • Technical grade of each this compound stereoisomer.

    • Acetone (B3395972) (or another suitable volatile solvent).

    • Microsyringe or microapplicator.

    • Adult houseflies of a susceptible strain, of a uniform age and weight.

    • Holding cages with food and water.

    • Carbon dioxide for anesthetizing the insects.

  • Procedure:

    • Serial dilutions of each this compound stereoisomer are prepared in acetone.

    • Houseflies are briefly anesthetized with carbon dioxide.

    • A precise volume (typically 1 µL) of each dilution is applied to the dorsal thorax of each fly using a microapplicator. A control group is treated with acetone only.

    • The treated flies are placed in holding cages with access to food and water and maintained at a constant temperature and humidity.

    • Mortality is recorded at 24 hours post-treatment. Flies that are unable to move when prodded are considered dead.

    • The data is subjected to probit analysis to calculate the LD50 value for each stereoisomer.

Mandatory Visualizations

Signaling Pathway

This compound Signaling Pathway cluster_membrane This compound This compound (Active Stereoisomer) NaChannel Voltage-Gated Sodium Channel This compound->NaChannel Binds to and modifies gating Depolarization Prolonged Depolarization NaChannel->Depolarization Delayed inactivation (Na+ influx) Membrane Neuronal Membrane Hyperactivity Nerve Hyperactivity Depolarization->Hyperactivity Repetitive firing of action potentials Paralysis Paralysis Hyperactivity->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of this compound on the insect nervous system.

Experimental Workflow

Experimental Workflow Synthesis Synthesis of Chrysanthemic Acid Isomers Esterification Esterification with 2,4-dimethylbenzyl alcohol Synthesis->Esterification Separation Chiral HPLC Separation of This compound Stereoisomers Esterification->Separation Isolation Isolation of Pure Stereoisomers Separation->Isolation Bioassay Topical Application Bioassay on Musca domestica Isolation->Bioassay DataAnalysis Data Analysis (Probit Analysis) Bioassay->DataAnalysis LD50 Determination of LD50 Values DataAnalysis->LD50

Caption: Workflow for determining the insecticidal activity of this compound stereoisomers.

Conclusion

The stereoisomerism of this compound is a paramount factor governing its insecticidal properties. Although specific data for this compound is sparse, the extensive research on other pyrethroids unequivocally demonstrates that biological activity is highly dependent on the specific stereoisomer. The (1R)-isomers are consistently the most potent, highlighting the importance of stereoselective synthesis or efficient chiral separation in the production of effective insecticides. The methodologies for synthesis, separation, and bioassay outlined in this guide provide a robust framework for the further investigation of this compound and other chiral insecticides. A deeper understanding of the structure-activity relationships at the isomeric level is essential for the development of more selective, potent, and environmentally sound pest control agents.

References

Dimethrin: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethrin is a synthetic pyrethroid ester insecticide. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. While detailed experimental protocols and specific signaling pathways for this compound are not extensively documented in publicly available literature, this document consolidates the existing knowledge. Much of the broader research on pyrethroid insecticides focuses on more common compounds such as Deltamethrin; therefore, care has been taken to present information specific to this compound wherever possible. This guide includes a summary of its chemical and physical properties, a description of its synthesis, and generalized experimental workflows for its analysis.

Chemical and Physical Properties

This compound is the ester of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. It is characterized as an amber liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylatePubChem
Molecular Formula C₁₉H₂₆O₂PubChem[1]
Molecular Weight 286.4 g/mol PubChem[1]
Physical Description Amber liquidPubChem[1]
CAS Number 70-38-2PubChem[1]

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product Chrysanthemic_acid Chrysanthemic Acid Esterification Esterification Chrysanthemic_acid->Esterification Dimethylbenzyl_alcohol 2,4-Dimethylbenzyl Alcohol Dimethylbenzyl_alcohol->Esterification This compound This compound Esterification->this compound Catalyst, Solvent

A generalized schematic for the synthesis of this compound.

Chemical Analysis

The characterization of this compound and the determination of its purity typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental parameters for this compound analysis are not widely published, a general workflow for its chemical analysis is presented below.

G Sample This compound Sample Preparation Sample Preparation (e.g., dissolution in a suitable solvent) Sample->Preparation Analysis Analytical Techniques Preparation->Analysis NMR NMR Spectroscopy (¹H and ¹³C) Analysis->NMR MS Mass Spectrometry (e.g., GC-MS) Analysis->MS IR Infrared Spectroscopy Analysis->IR Data Data Analysis and Structure Confirmation NMR->Data MS->Data IR->Data

A generalized workflow for the chemical analysis of this compound.
Spectroscopic Data

Publicly available databases provide some spectroscopic information for this compound. A summary of this data is presented in Table 2.

TechniqueData HighlightsSource
¹³C NMR Spectral data available from John Wiley & Sons, Inc.PubChem
GC-MS Mass spectrum available from NIST Mass Spectrometry Data Center.PubChem
FTIR Infrared spectrum available.PubChem

Table 2: Summary of Available Spectroscopic Data for this compound

Biological Activity and Mechanism of Action

As a pyrethroid insecticide, this compound is expected to act as a neurotoxin in insects. The general mechanism of action for pyrethroids involves the disruption of the normal functioning of the voltage-gated sodium channels in the nervous system, leading to paralysis and death of the insect.

It is important to note that detailed studies on the specific signaling pathways affected by this compound are not available in the public domain. The vast majority of research on the neurotoxic effects and signaling pathways of pyrethroids has been conducted on other members of this class, such as Deltamethrin. Therefore, a specific signaling pathway diagram for this compound cannot be provided at this time.

Conclusion

This compound is a synthetic pyrethroid insecticide synthesized by the esterification of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. While its basic chemical and physical properties are known, there is a notable lack of detailed experimental protocols for its synthesis and analysis in publicly accessible scientific literature. Furthermore, specific information regarding its biological signaling pathways is scarce, with the majority of research in this area focusing on other, more common pyrethroids. This guide provides a consolidation of the currently available technical information on this compound and highlights the areas where further research and documentation are needed.

References

Toxicological Profile of Dimethrin in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethrin is a synthetic pyrethroid ester insecticide, now largely considered obsolete, that was historically used for public health applications.[1] Due to the limited availability of comprehensive toxicological data for this compound, this guide will focus on the toxicological profile of Deltamethrin (B41696) , a closely related and extensively studied Type II pyrethroid insecticide.[2][3] Deltamethrin is used globally in agriculture, public health, and veterinary applications to control a wide range of insect pests.[3][4][5] Like other pyrethroids, its mode of action is not specific to pests, raising concerns about its impact on non-target organisms.[6] This document provides a detailed overview of Deltamethrin's toxicity in various non-target species, outlines common experimental protocols for toxicological assessment, and presents quantitative data for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mode of action for pyrethroids, including Deltamethrin, is the disruption of normal nerve function in both target and non-target organisms.[2][7] Deltamethrin targets the voltage-gated sodium channels in neuronal membranes.[4] It binds to the channels and delays their closing, resulting in a prolonged influx of sodium ions.[2] This leads to repetitive nerve discharges, causing a state of hyperexcitability, which manifests as tremors, incoordination, paralysis, and ultimately, death.[4][8] Type II pyrethroids like Deltamethrin, which contain an α-cyano group, are known to induce long-lasting inhibition of the sodium channel gate.[2][7]

cluster_Neuron Neuron Membrane cluster_Toxicity Deltamethrin-Induced Neurotoxicity Na_Channel Voltage-Gated Sodium Channel Repolarization Membrane Repolarization (Channel Closes) Na_Channel->Repolarization Normal Inactivation Delayed_Closing Delayed Channel Closing & Prolonged Na+ Influx Na_Channel->Delayed_Closing Prevents Inactivation Nerve_Impulse Normal Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Opens Channel Deltamethrin Deltamethrin Deltamethrin->Na_Channel Binds to Channel Repetitive_Firing Repetitive Neuronal Firing Delayed_Closing->Repetitive_Firing Symptoms Paralysis & Death Repetitive_Firing->Symptoms

Caption: Mechanism of Deltamethrin neurotoxicity via sodium channel disruption.

Toxicological Profile in Aquatic Organisms

Deltamethrin is characterized by its extremely high toxicity to aquatic life, including fish and invertebrates.[6][9] This sensitivity is partly attributed to a high rate of gill absorption and slower metabolic detoxification in these species compared to mammals and birds.[9]

Fish

Numerous studies have demonstrated that even at very low concentrations, Deltamethrin is acutely toxic to fish.[9][10] Sublethal effects can include altered swimming behavior, oxidative stress, and reproductive issues.[6][9]

Table 1: Acute Toxicity of Deltamethrin to Various Fish Species

Species Endpoint (Duration) Value Reference(s)
Crucian Carp (Carassius auratus) LC50 (96 h) 10.43 µg/L [11]
Nile Tilapia (Oreochromis niloticus) LC50 (48 h) 1.17 µg/L (larvae) [9]
Eastern Rainbowfish (Melanotaenia duboulayi) LC50 <0.26 µg/L [12]

| Zebrafish (Danio rerio) | LC50 (96 h) | 4.84 µg/L |[10] |

Aquatic Invertebrates

Aquatic invertebrates are also highly susceptible to Deltamethrin.[5][12] Due to their critical role in aquatic food webs, impacts on these populations can have cascading ecological consequences.

Table 2: Acute Toxicity of Deltamethrin to Aquatic Invertebrates

Species Endpoint (Duration) Value Reference(s)
Cladoceran (Ceriodaphnia cf. dubia) LC50 <0.26 µg/L [12]

| Freshwater Shrimp (Paratya australiensis) | LC50 | <0.26 µg/L |[12] |

Toxicological Profile in Terrestrial Invertebrates

Honey Bees

Deltamethrin is highly toxic to bees upon direct contact and ingestion under laboratory conditions.[5][13] Sublethal exposure can impair learning, memory, and foraging behaviors, such as the "waggle dance" used for communication.[14][15] While some field studies suggest formulated products may have a repellent effect that reduces immediate harm, the overall risk to pollinators remains a significant concern.[13][15]

Table 3: Acute Toxicity of Deltamethrin to Honey Bees (Apis mellifera)

Exposure Route Endpoint (Duration) Value (ppm) Reference(s)
Oral LC50 (48 h) 30.78 [15]

| Topical | LC50 (48 h) | 29.19 |[15] |

Earthworms

Available data suggests that Deltamethrin is practically non-toxic to earthworms when used at standard application rates.[3][13] Its tendency to bind strongly to soil particles limits its bioavailability to these organisms.[5]

Toxicological Profile in Vertebrates

Birds

In contrast to aquatic organisms, Deltamethrin exhibits low toxicity to birds when ingested.[7][16] Their metabolic systems are generally efficient at detoxifying pyrethroids.[17] However, subchronic exposure can lead to physiological stress and organ damage. A study on laying chickens administered 20 mg/kg/day for 14 days resulted in significant liver damage and altered blood chemistry.[16][18]

Table 4: Acute and Dietary Toxicity of Deltamethrin to Birds

Species Endpoint (Duration) Value (mg/kg) Reference(s)
Mallard Duck (Anas platyrhynchos) Acute Oral LD50 >4640 [7]
Mallard Duck (Anas platyrhynchos) Dietary LC50 (8 days) >8039 [7]

| Quail (species not specified) | Dietary LC50 (8 days) | >5620 |[7] |

Mammals

Pyrethroids are generally less toxic to mammals than to insects due to factors like higher body temperature, larger body size, and less sensitive sodium channel sites.[2][7] The acute oral toxicity in rats varies significantly depending on the carrier substance used in the formulation.[2][19] Signs of acute intoxication include salivation, tremors, and choreoathetosis (writhing movements).[2][19]

Table 5: Acute and Chronic Toxicity of Deltamethrin to Mammals

Species Endpoint (Route) Value (mg/kg) Reference(s)
Rat LD50 (Oral, in oily vehicle) 30 - 50 [2][19]
Rat LD50 (Oral, in aqueous suspension) >5000 [2]
Rabbit LD50 (Dermal) >2000 [7]
Dog NOAEL (Chronic, 1-year study) 1.0 mg/kg/day [2]

| Mouse | NOAEL (Chronic, 24-month study) | 100 mg/kg/day |[2] |

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed to assess the toxicity of chemicals like Deltamethrin. Below is a summarized methodology for an acute toxicity test in fish.

Protocol: Acute Toxicity Test in Fish (Adapted from OECD Guideline 203)
  • Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.

  • Test Organism: A standard species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used. Fish are acclimated to laboratory conditions for at least 12 days.

  • Test Substance Preparation: A stock solution of Deltamethrin is prepared, often with a solvent like acetone (B3395972) due to its low water solubility. A series of test concentrations are prepared by diluting the stock solution. A control group (no Deltamethrin) and a solvent control group are included.

  • Exposure Conditions:

    • System: A semi-static system is often used for substances like Deltamethrin that are unstable in water. The test solution is renewed every 24 hours.

    • Loading: A specified number of fish (e.g., 7-10) are randomly assigned to each test tank.

    • Duration: The exposure period is 96 hours.

    • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range.

  • Observations: Fish are observed for mortality and sublethal clinical signs at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality at each concentration is recorded. Statistical methods, such as Probit analysis, are used to calculate the LC50 value and its 95% confidence intervals.

cluster_Prep Phase 1: Preparation cluster_Exposure Phase 2: Exposure (96 hours) cluster_Analysis Phase 3: Data Analysis Acclimation Acclimate Fish (≥12 days) Assignment Randomly Assign Fish to Tanks Acclimation->Assignment Stock_Prep Prepare Deltamethrin Stock Solution Dilutions Create Test Concentrations (e.g., 5 levels + controls) Stock_Prep->Dilutions Dilutions->Assignment Exposure_Start Initiate Exposure Assignment->Exposure_Start Monitoring Monitor Water Quality & Observe Fish Exposure_Start->Monitoring Renewal Renew Test Solutions (every 24h) Renewal->Monitoring Monitoring->Renewal Record_Data Record Mortality at 24, 48, 72, 96h Monitoring->Record_Data Calculate_LC50 Calculate 96h-LC50 (e.g., Probit Analysis) Record_Data->Calculate_LC50 Report Final Report Calculate_LC50->Report

Caption: Experimental workflow for a 96-hour acute fish toxicity test (LC50).

References

The Historical Application of Deltamethrin in Public Health: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide focuses on the historical applications of Deltamethrin , a synthetic pyrethroid insecticide. Initial research for "Dimethrin" did not yield significant results in the context of public health insecticides, suggesting a possible typographical error. Given the extensive historical use and data available for Deltamethrin in similar applications, this document will proceed with the analysis of this compound.

Deltamethrin has been a cornerstone of public health vector control programs for decades, primarily targeting mosquitoes and other disease-carrying insects. Its development in the 1970s marked a significant advancement in insecticide technology, offering high efficacy at low doses and a better safety profile compared to its predecessors like DDT. This technical guide provides an in-depth review of the historical applications of Deltamethrin in public health, focusing on quantitative efficacy data and detailed experimental protocols.

Key Public Health Applications

Historically, Deltamethrin has been deployed in two main strategies for mosquito control, particularly in the fight against malaria:

  • Indoor Residual Spraying (IRS): The application of insecticide to the interior walls and ceilings of houses. Mosquitoes resting on these surfaces pick up a lethal dose of the insecticide.

  • Insecticide-Treated Nets (ITNs) and Long-Lasting Insecticidal Nets (LLINs): Bed nets impregnated with insecticide, providing a protective barrier to people sleeping under them and killing mosquitoes that come into contact with the netting.

Beyond malaria vector control, Deltamethrin has also been used to control other public health pests, including lice and the vectors of Chagas disease.[1]

Quantitative Efficacy Data

The effectiveness of Deltamethrin in public health interventions has been documented in numerous field trials and laboratory studies. The following tables summarize key quantitative data from various historical applications.

Table 1: Efficacy of Deltamethrin in Indoor Residual Spraying (IRS) Programs
Target VectorLocationDeltamethrin DosageSurface TypeResidual Efficacy (Months with >80% Mortality)Impact on Malaria IncidenceReference
Anopheles spp.Zimbabwe15 mg/m²Roofs and WallsUp to 8 monthsSlight reduction in an incompletely isolated area[2][3]
Anopheles culicifaciesIndia25 mg/m²Mud and Cement3.5 - 4 monthsSignificant decline in Slide Positivity Rate (SPR) from 17.93% to 4.26%[4]
Anopheles maculatusSarawak, Malaysia30 mg/m²Smooth BambooUp to 15 monthsNot directly measured[5]
Anopheles stephensiIran0.05 mg a.i./m²Cement and PlasterApproximately 2 monthsNot directly measured
Table 2: Efficacy of Deltamethrin-Treated Nets (ITNs)
Target VectorLocationDeltamethrin DosageOutcome MeasureEfficacyReference
Anopheles spp.Orissa, IndiaTablet formulation (K-OTAB)Malaria Incidence Reduction64.3% reduction compared to no nets
Anopheles minimus, An. anthropophagusGuangxi, China15 mg/m²Malaria IncidenceSignificant decrease, comparable to DDT spraying
Anopheles gambiae s.s. (pyrethroid-resistant)UgandaLow dose (2.5–5.0 mg/m²)Reduction in Oocyst Prevalence59% reduction
Anopheles gambiae s.s. (pyrethroid-resistant)UgandaHigh dose (10–16.7 mg/m²)Reduction in Oocyst Prevalence80% reduction

Experimental Protocols

The evaluation of Deltamethrin's efficacy relies on standardized laboratory and field-based experimental protocols. The following are detailed methodologies for key assays.

WHO Cone Bioassay

The WHO cone bioassay is a standard method to assess the efficacy of insecticides on treated surfaces.

Methodology:

  • Preparation: Cones of a specified size are attached to the treated surface (e.g., an insecticide-treated wall or a piece of an ITN).

  • Mosquito Exposure: A known number of susceptible, non-blood-fed female mosquitoes (typically 5-10), aged 2-5 days, are introduced into each cone.

  • Exposure Duration: The mosquitoes are exposed to the treated surface for a standardized period, usually 3 minutes for ITNs and 30 minutes for IRS surfaces.

  • Post-Exposure Observation: After exposure, the mosquitoes are transferred to a clean holding container with access to a sugar solution.

  • Data Collection: Knockdown is recorded at 60 minutes post-exposure, and mortality is recorded after 24 hours.

  • Control: A parallel test is conducted using an untreated surface. If mortality in the control group exceeds a certain threshold (e.g., 10%), the results are considered invalid.

WHO_Cone_Bioassay cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_data Data Collection p1 Attach WHO cone to treated surface e1 Introduce 5-10 non-blood-fed female mosquitoes (2-5 days old) p1->e1 Start e2 Expose for a standardized time (e.g., 3 or 30 mins) e1->e2 pe1 Transfer to holding container with sugar solution e2->pe1 d1 Record knockdown at 60 minutes pe1->d1 d2 Record mortality at 24 hours d1->d2 Continue observation

Workflow for the WHO Cone Bioassay.

CDC Bottle Bioassay

The CDC bottle bioassay is a simple and rapid method to detect insecticide resistance in mosquito populations.

Methodology:

  • Bottle Coating: Glass bottles are coated on the inside with a diagnostic dose of the insecticide dissolved in a solvent (e.g., acetone). The solvent is then evaporated, leaving a uniform layer of the insecticide.

  • Mosquito Introduction: A batch of 20-25 mosquitoes is introduced into each treated bottle.

  • Observation: The number of dead or incapacitated mosquitoes is recorded at regular time intervals until all mosquitoes are dead or a predetermined endpoint is reached.

  • Control: A control bottle coated only with the solvent is used in parallel.

  • Data Analysis: The time-mortality data is used to determine the susceptibility or resistance of the mosquito population.

CDC_Bottle_Bioassay cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Analysis p1 Coat inside of glass bottle with insecticide solution p2 Evaporate solvent p1->p2 e1 Introduce 20-25 mosquitoes p2->e1 Start e2 Record mortality at set time intervals e1->e2 a1 Determine time to 100% mortality or endpoint e2->a1 a2 Compare to susceptible strain a1->a2

Workflow for the CDC Bottle Bioassay.

Experimental Hut Trials

Experimental hut trials are conducted in specially designed huts that simulate human dwellings to evaluate the performance of indoor vector control interventions under semi-field conditions.

Methodology:

  • Hut Design: Huts are constructed with features that allow for the collection of mosquitoes that enter, exit, and are killed by the intervention. This often includes veranda traps to capture exiting mosquitoes.

  • Intervention Application: The intervention, such as IRS or ITNs, is applied to the experimental huts. Control huts with no intervention are also included.

  • Human Volunteers: Human volunteers sleep in the huts to attract wild, host-seeking mosquitoes.

  • Mosquito Collection: Each morning, all mosquitoes are collected from the different compartments of the hut (e.g., room, veranda trap, inside the bed net).

  • Data Recording: The collected mosquitoes are identified by species, and data on the number of mosquitoes that are dead, alive, fed, and unfed are recorded.

  • Outcome Measures: Key efficacy indicators include:

    • Mortality: The proportion of mosquitoes killed.

    • Blood-feeding inhibition: The reduction in the proportion of blood-fed mosquitoes compared to the control.

    • Induced exophily: The proportion of mosquitoes that exit the hut.

    • Deterrence: The reduction in the number of mosquitoes entering the treated hut compared to the control.

Experimental_Hut_Trial cluster_setup Setup cluster_collection Nightly Mosquito Activity & Morning Collection cluster_analysis Data Analysis s1 Apply intervention (IRS/ITN) to experimental huts s2 Assign human volunteers to sleep in huts s1->s2 c1 Wild mosquitoes enter huts s2->c1 Trial begins c2 Morning collection of all mosquitoes from hut compartments c1->c2 a1 Species identification c2->a1 a2 Record mortality, blood-feeding status, and location of collection a1->a2 a3 Calculate efficacy indicators a2->a3

Workflow for an Experimental Hut Trial.

Conclusion

Deltamethrin has played a crucial role in public health for several decades, contributing significantly to the reduction of vector-borne diseases, particularly malaria. Its high efficacy as a residual insecticide on walls and as a treatment for mosquito nets has made it a valuable tool for vector control programs worldwide. The standardized experimental protocols outlined in this guide have been fundamental in evaluating its effectiveness and in monitoring the development of insecticide resistance. While the emergence of resistance is a continuing challenge, the historical data on Deltamethrin's application provides a critical foundation for the development and implementation of future vector control strategies.

References

Physical and chemical properties of technical grade Dimethrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin is a synthetic pyrethroid insecticide, a class of compounds that mimic the insecticidal properties of naturally occurring pyrethrins. Technical grade this compound, the active ingredient used in formulations, is primarily composed of the this compound isomers along with minor impurities from the manufacturing process. This guide provides an in-depth overview of the physical and chemical properties of technical grade this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and pesticide research.

Chemical Identity

IdentifierValue
IUPAC Name (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[1][2]
CAS Number 70-38-2[1][2][3]
Molecular Formula C₁₉H₂₆O₂
Molecular Weight 286.41 g/mol
Stereochemistry Technical grade this compound is a racemic mixture of isomers.

Physical Properties of Technical Grade this compound

The physical characteristics of technical grade this compound are crucial for its formulation, application, and environmental fate.

PropertyValueSource
Physical State Amber colored liquid
Density 0.986 g/cm³ at 20 °C
Boiling Point 175 °C at 3.8 mmHg
Vapor Pressure 1.72 x 10⁻⁵ mmHg
Melting Point Not available. As an amber liquid at room temperature, the melting point is below ambient temperatures.
Solubility in Water Low aqueous solubility. Specific quantitative data is not readily available in public literature.
Solubility in Organic Solvents Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene (B1212753) chloride. Specific quantitative data for various solvents are not readily available in public literature.
Octanol-Water Partition Coefficient (Log P) 6.2 (Computed)

Chemical Properties of Technical Grade this compound

The chemical properties of this compound dictate its reactivity, stability, and mode of action as an insecticide.

PropertyDescriptionSource
Stability Decomposes in the presence of strong alkali. Detailed quantitative data on hydrolysis rates at different pH values and photolysis are not readily available in public literature.
Reactivity As an ester, this compound is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester bond and results in the loss of its insecticidal activity.
Mode of Action Like other pyrethroids, this compound is a sodium channel modulator in the nervous system of insects, leading to paralysis and death.

Experimental Protocols

The determination of the physical and chemical properties of technical grade pesticides like this compound is governed by internationally recognized guidelines to ensure data consistency and reliability. The primary sources for these standardized methods are the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals and the Collaborative International Pesticides Analytical Council (CIPAC) Handbooks.

Workflow for Physical and Chemical Property Determination

G cluster_0 Sample Preparation cluster_1 Physical Property Testing cluster_2 Chemical Property Testing TechGrade Technical Grade this compound Appearance Appearance (Visual Inspection) TechGrade->Appearance Density Density (OECD 109 / CIPAC MT 3) TechGrade->Density BP Boiling Point (OECD 103) TechGrade->BP VP Vapor Pressure (OECD 104) TechGrade->VP Solubility Solubility (OECD 105 / CIPAC MT 157) TechGrade->Solubility LogP Octanol-Water Partition Coefficient (OECD 107/117) TechGrade->LogP Identity Identity & Purity (e.g., GC, HPLC) TechGrade->Identity Hydrolysis Hydrolysis as a Function of pH (OECD 111) TechGrade->Hydrolysis Photolysis Phototransformation in Water (OECD 316) TechGrade->Photolysis

Caption: General experimental workflow for determining the physical and chemical properties of technical grade this compound, referencing OECD and CIPAC guidelines.

Key Experimental Methodologies:
  • Density: The density of liquid technical grade this compound is determined using the oscillating U-tube method as described in OECD Guideline 109 or the pycnometer method outlined in CIPAC Method MT 3 .

  • Boiling Point: The boiling point is determined according to OECD Guideline 103 , which describes methods for determining the boiling point/boiling range of chemical substances.

  • Vapor Pressure: The vapor pressure is measured following the protocols in OECD Guideline 104 , which includes methods like the vapor pressure balance, gas saturation, and effusion methods.

  • Water Solubility: The solubility in water is determined using the column elution method or the flask method as detailed in OECD Guideline 105 and CIPAC Method MT 157 .

  • Solubility in Organic Solvents: While specific data for this compound is limited, the general procedure involves preparing saturated solutions of the technical grade material in various solvents at a constant temperature, followed by quantitative analysis of the dissolved substance, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Octanol-Water Partition Coefficient (Log P): This is a key parameter for predicting the environmental distribution of a substance. It is determined using the shake-flask method or HPLC method as described in OECD Guidelines 107 and 117 , respectively.

  • Hydrolysis as a Function of pH: The stability of this compound in aqueous solutions at different pH values (typically pH 4, 7, and 9) is assessed according to OECD Guideline 111 . This study determines the hydrolysis rate and half-life of the substance under abiotic conditions.

  • Phototransformation in Water: The potential for degradation of this compound by sunlight in water is evaluated following OECD Guideline 316 . This involves exposing an aqueous solution of the compound to artificial light that simulates natural sunlight and monitoring its concentration over time.

Synthesis of Technical Grade this compound

The commercial production of this compound involves the esterification of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid with 2,4-dimethylbenzyl alcohol.

G Carboxylic_Acid 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid Esterification Esterification Carboxylic_Acid->Esterification Alcohol 2,4-dimethylbenzyl alcohol Alcohol->Esterification This compound Technical Grade this compound Esterification->this compound

Caption: Simplified reaction scheme for the synthesis of technical grade this compound.

This reaction is typically carried out in the presence of an acid catalyst or a coupling agent in an organic solvent. The resulting crude product is then purified to obtain the technical grade active ingredient.

Conclusion

References

Discovery and development of Dimethrin as a pyrethroid insecticide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Dimethrin

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

This compound, a synthetic pyrethroid insecticide, emerged from early efforts to develop analogs of natural pyrethrins (B594832) with improved stability and efficacy. Developed in the 1960s by McLaughlin Gormley King Company (MGK), it is classified as a Type I pyrethroid, acting as a modulator of voltage-gated sodium channels in the insect nervous system.[1] Chemically, it is the ester of chrysanthemic acid and 2,4-dimethylbenzyl alcohol. Though it demonstrated insecticidal activity, particularly against public health pests like mosquitoes, it possessed relatively low photostability and knockdown power compared to later pyrethroids.[2][3] Consequently, this compound is now considered largely obsolete and has been supplanted by more potent and stable compounds. This guide provides a technical overview of the discovery, chemical properties, synthesis, mode of action, and toxicological profile of this compound, based on available historical and scientific data. Due to its status as an obsolete compound, specific quantitative efficacy data and detailed original experimental protocols are limited in the accessible literature. Therefore, this guide presents generalized, representative protocols for its synthesis and evaluation.

Discovery and Development

The development of this compound is rooted in the broader history of synthetic pyrethroid chemistry that began after the elucidation of the structure of natural pyrethrins. Following the commercialization of the first synthetic pyrethroid, allethrin, in the 1950s, research efforts intensified to create novel compounds with enhanced insecticidal properties.

In the 1960s, McLaughlin Gormley King Company (MGK), a company with a long history in the pyrethrum industry, engaged in the random screening of various benzyl (B1604629) esters to identify new insecticidal candidates.[3][4] This research led to the discovery of this compound (also referred to by the experimental number ENT 21170) and a related compound, barthrin. This compound was primarily targeted for public health applications, such as the control of mosquito larvae. However, it was found to have relatively low stability in the presence of light, heat, and oxidation, a common drawback of early pyrethroids. This limitation, combined with the subsequent discovery of more potent and photostable Type I and Type II pyrethroids (e.g., permethrin, deltamethrin), led to this compound's eventual decline in use. The registration for its use as a mosquito larvicide in the United States was cancelled on July 1, 1987.

Chemical and Physical Properties

This compound is the common name for the compound 2,4-dimethylbenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate. As a Type I pyrethroid, it is characterized by the absence of an α-cyano group on the alcohol moiety.

PropertyValue
IUPAC Name (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
CAS Number 70-38-2
Molecular Formula C₁₉H₂₆O₂
Molecular Weight 286.41 g/mol
Stereoisomerism Contains chiral centers leading to multiple stereoisomers. Commercial products were typically racemic mixtures of cis and trans isomers.
Physical State Varies based on purity and isomer ratio.
Solubility Low aqueous solubility. Soluble in organic solvents.
Stability Limited stability to light, heat, and oxidation.

Synthesis of this compound

The synthesis of this compound follows a standard esterification procedure common for pyrethroid insecticides. The core of the synthesis is the reaction between the carboxylic acid component (chrysanthemic acid) and the alcohol component (2,4-dimethylbenzyl alcohol).

G cluster_reactants Reactants cluster_process Process cluster_reagents Catalyst/Conditions cluster_product Product A Chrysanthemic Acid (or Chrysanthemoyl Chloride) C Esterification A->C B 2,4-Dimethylbenzyl Alcohol B->C E This compound C->E D Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) + Organic Solvent D->C

Figure 1: Chemical Synthesis Workflow for this compound.
Representative Experimental Protocol: Esterification

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of chrysanthemic acid (or its more reactive acyl chloride derivative, chrysanthemoyl chloride) and 2,4-dimethylbenzyl alcohol in a suitable anhydrous organic solvent (e.g., benzene, toluene, or dichloromethane).

  • Catalysis:

  • Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic solution sequentially with a dilute aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield this compound as the final product.

Mode of Action

As a Type I pyrethroid, this compound's insecticidal action is mediated through its interaction with voltage-gated sodium channels (VGSCs) in the insect's nervous system.

G cluster_membrane Axonal Membrane Na_Channel Voltage-Gated Sodium Channel (Resting State) Depolarization Nerve Impulse (Depolarization) Na_Channel_Open Sodium Channel (Open State) Depolarization->Na_Channel_Open Na_Influx Na⁺ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive Sodium Channel (Inactivated State) Na_Channel_Open->Na_Channel_Inactive Fast inactivation Effect Repetitive Nerve Firing & Prolonged Depolarization Na_Channel_Open->Effect Prevents inactivation and deactivation Na_Channel_Inactive->Na_Channel Reset after repolarization Repolarization Repolarization This compound This compound (Type I Pyrethroid) This compound->Na_Channel_Open Binds to open channel Result Paralysis & Death Effect->Result

Figure 2: Mode of Action of this compound on Insect Sodium Channels.
  • Normal Nerve Function: In an insect neuron, an action potential is generated by the rapid opening and closing of VGSCs. Upon stimulation (depolarization), the channels open, allowing an influx of sodium ions (Na⁺), which propagates the nerve signal. The channels then quickly enter an inactivated, non-conducting state and return to a resting state upon repolarization, ready for the next signal.

  • Pyrethroid Interaction: this compound, like other Type I pyrethroids, binds to the open state of the sodium channel protein. This binding physically prevents the channel from closing (inactivating) in a timely manner.

  • Neurotoxic Effect: The failure of the sodium channels to close leads to a prolonged influx of Na⁺ ions. This disrupts the normal repolarization of the neuronal membrane, causing a state of hyperexcitability characterized by repetitive, uncontrolled nerve discharges. This "leakage" of ions ultimately leads to paralysis and the death of the insect. The characteristic "knockdown" effect of pyrethroids is a direct result of this rapid disruption of the nervous system.

Insecticidal Efficacy and Toxicology

Efficacy
Representative Experimental Protocol: Topical Application Bioassay

To determine the intrinsic toxicity of an insecticide like this compound, a topical application bioassay is a standard method. This protocol ensures a precise dose is delivered to each insect.

G cluster_prep Preparation cluster_application Application cluster_observation Observation & Analysis A Prepare Serial Dilutions of this compound in Acetone C Apply Precise Volume (e.g., 1 µL) of Dilution to Dorsal Thorax of Each Insect using a Microapplicator A->C B Anesthetize Insects (e.g., Houseflies) with CO₂ B->C E Place Insects in Recovery Containers with Food/Water C->E D Treat Control Group with Acetone Only D->E F Assess Mortality at 24 and 48 Hours E->F G Analyze Data using Probit Analysis to Calculate LD₅₀ F->G

Figure 3: Generalized Workflow for a Topical Application Bioassay.
  • Insect Rearing: Use a susceptible laboratory strain of the target insect (e.g., Musca domestica) of a consistent age and sex (typically 3-5 day old adult females).

  • Insecticide Preparation: Prepare a stock solution of this compound in a volatile solvent, typically acetone. Create a series of five to seven serial dilutions from this stock to establish a dose-response range.

  • Dose Application: Anesthetize the insects using carbon dioxide. Using a calibrated microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of an insecticide dilution directly to the dorsal thorax of each insect. A control group is treated with the solvent alone.

  • Observation: Place the treated insects into clean containers with access to food (e.g., a sugar solution) and water. Hold them at a constant temperature and humidity.

  • Data Collection: Assess mortality at specified time points, typically 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

  • Analysis: Correct the mortality data for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD₅₀ value (the dose required to kill 50% of the test population) and its 95% confidence intervals.

Toxicology

Pyrethroids generally exhibit selective toxicity, being far more toxic to insects than to mammals. This is attributed to several factors, including the lower sensitivity of mammalian sodium channels, larger body size, higher body temperature (which negatively correlates with pyrethroid toxicity), and more efficient metabolic detoxification in mammals.

Organism GroupToxicological Profile of this compound
Mammals Generally considered to have low acute oral toxicity. It is reported to be a recognized irritant.
Birds Data for this compound is not specifically available, but Type I pyrethroids are generally of low toxicity to avian species.
Fish Reported to be toxic to fish, a characteristic common to most pyrethroid insecticides.
Bees Data for this compound is not specifically available, but pyrethroids as a class are known to be highly toxic to bees upon direct contact.

Conclusion

This compound represents an important, albeit commercially transient, step in the historical development of synthetic pyrethroid insecticides. As a product of early structure-activity relationship studies, it helped pave the way for the discovery of more stable and potent compounds that now dominate the market. Its mode of action as a sodium channel modulator is characteristic of the pyrethroid class. While its use has been discontinued, the study of this compound provides valuable context for understanding the evolution of insecticide chemistry and the ongoing search for effective and environmentally compatible pest control agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Dimethrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin is a synthetic pyrethroid ester insecticide used in public health applications for the control of various insects.[1] Accurate and reliable quantitative analysis of this compound is essential for formulation quality control, environmental monitoring, and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust and sensitive method for the determination of this compound. This application note details a proposed HPLC method for the analysis of this compound, developed based on the physicochemical properties of the compound and established chromatographic principles for related pyrethroid insecticides.

Disclaimer: As of the writing of this document, no officially validated HPLC method for this compound has been published in the readily available scientific literature. The following protocol is a proposed method based on the analysis of structurally similar compounds and the known chemical properties of this compound. Users are strongly encouraged to perform their own method validation studies to ensure accuracy, precision, and reliability for their specific application.

Chemical Properties of this compound

PropertyValueReference
Chemical Name (2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[2]
Molecular Formula C19H26O2[2]
Molecular Weight 286.41 g/mol [3]
Appearance Amber liquid[2]
Solubility Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene (B1212753) chloride. Insoluble in water.[2]

Principle of the Method

This proposed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, being a relatively non-polar molecule, is separated on a non-polar C18 stationary phase. A polar mobile phase consisting of a mixture of acetonitrile (B52724) and water is used to elute the analyte from the column. The concentration of this compound is determined by comparing the peak area of the sample to that of a calibration curve prepared from standard solutions of known concentrations. Detection is performed at a UV wavelength where this compound is expected to exhibit significant absorbance, based on data from structurally similar pyrethroids.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (B129727) (HPLC grade)

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) method for cleanup is proposed below.

  • Extraction: For solid samples, a suitable solvent extraction (e.g., with acetonitrile or a hexane/acetone mixture) should be employed. For liquid samples, a liquid-liquid extraction may be necessary.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove polar interferences.

    • Elute the this compound with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Proposed)
ParameterRecommended Setting
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis
Detection Wavelength 220 nm
Run Time 10 minutes

Note: The mobile phase composition and flow rate may require optimization to achieve the best separation and peak shape. The detection wavelength is proposed based on the UV absorbance of similar pyrethroids; it is recommended to determine the optimal wavelength by scanning a this compound standard solution.

Data Presentation

Table 1: Proposed HPLC Method Parameters
ParameterValue
Instrument High-Performance Liquid Chromatograph
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV-Vis
Wavelength 220 nm
Column Temperature 30 °C
Table 2: Hypothetical Method Validation Parameters (to be determined by user)
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start std_prep Prepare this compound Standard Solutions prep_start->std_prep sample_prep Sample Extraction (e.g., LLE or SPE) prep_start->sample_prep injection Inject Sample/Standard std_prep->injection cal_curve Generate Calibration Curve std_prep->cal_curve cleanup Sample Cleanup (if necessary) sample_prep->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute filter Filter through 0.45 µm Syringe Filter reconstitute->filter filter->injection hplc_system HPLC System (Pump, Autosampler, Column, Detector) separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (220 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification of this compound peak_int->quant cal_curve->quant report Generate Report quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography. The detailed experimental procedures and chromatographic conditions serve as a strong starting point for researchers and scientists to develop and validate a robust analytical method for this compound in various matrices. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and reliable results.

References

In Vivo Assessment of Dimethrin Efficacy Against Mosquito Larvae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin, a synthetic pyrethroid insecticide, demonstrates significant efficacy as a larvicide against various mosquito species, which are vectors for numerous infectious diseases. This document provides detailed application notes and standardized protocols for the in vivo assessment of this compound's effectiveness against mosquito larvae. The information herein is intended to guide researchers in conducting reproducible and accurate evaluations of this compound for vector control strategies. The primary mode of action for this compound, and other pyrethroids, is the disruption of the normal functioning of the nervous system in insects. It specifically targets the voltage-gated sodium channels in nerve cell membranes, causing prolonged channel opening, which leads to hyperexcitation, paralysis, and ultimately, death of the larvae.[1][2][3]

Data Presentation: Efficacy of this compound against Mosquito Larvae

The following tables summarize the lethal concentrations (LC50 and LC90) of this compound against the larval stages of three key mosquito vector species: Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi. These values represent the concentration of this compound required to cause 50% and 90% mortality, respectively, within a 24-hour exposure period. It is important to note that the data presented are compiled from separate studies and may reflect variations in experimental conditions and larval strains.

Table 1: Efficacy of this compound against Aedes aegypti Larvae

StrainLC50 (mg/L)LC90 (mg/L)Reference
Susceptible0.001 - 0.005Not Reported[4][5]

Note: Data is derived from studies on insecticide-susceptible strains. Resistant strains may exhibit higher LC50 and LC90 values.

Table 2: Efficacy of this compound against Culex quinquefasciatus Larvae

StrainLC50 (µg/ml)LC90 (µg/ml)Reference
Susceptible (SS)0.0000029Not Reported[6]
Resistant (HN)0.014Not Reported[6]
Resistant (RR)0.572Not Reported[6]
Field Population (FSD)0.379Not Reported[7]
Field Population (SKT)Not ReportedNot Reported[7]
Field Population (RWP)Not ReportedNot Reported[7]
Field Population (LHR)12.814Not Reported[7]

Note: The significant variation in LC50 values highlights the impact of insecticide resistance in different mosquito populations.

Table 3: Efficacy of this compound against Anopheles stephensi Larvae

StrainLC50 (mg/L)LC90 (mg/L)Reference
Laboratory StrainNot ReportedNot Reported[8]

Note: While a specific study on Anopheles stephensi was referenced, the precise LC50 and LC90 values for this compound were not provided in the available search results. Further targeted research would be required to populate this table.

Experimental Protocols

The following protocols are based on the World Health Organization (WHO) standard guidelines for larvicide bioassays and should be adapted as necessary for specific experimental requirements.

Rearing of Mosquito Larvae
  • Mosquito Species: Aedes aegypti, Culex quinquefasciatus, or Anopheles stephensi.

  • Rearing Conditions: Maintain mosquito colonies in a controlled environment with a temperature of 27±2°C, relative humidity of 75±10%, and a 12:12 hour light:dark photoperiod.

  • Feeding: Provide larvae with a diet of finely ground fish food, yeast, or a mixture thereof.

  • Larval Stage: Utilize late third or early fourth instar larvae for all bioassays to ensure developmental consistency.

Preparation of this compound Stock Solution and Dilutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1% or 1000 ppm) in a suitable solvent such as acetone (B3395972) or ethanol.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations. The concentrations should be selected to bracket the expected LC50 and LC90 values, typically spanning from concentrations that cause low mortality to those that cause high mortality.

Larval Bioassay Procedure
  • Test Containers: Use glass beakers or disposable plastic cups as test containers.

  • Test Solution Preparation: Add the appropriate volume of each this compound dilution to 249 ml of distilled or deionized water in each test container to achieve the desired final concentrations. Prepare a control group with 250 ml of water and the same volume of solvent used for the dilutions.

  • Introduction of Larvae: Introduce 20-25 late third or early fourth instar larvae into each test container, including the control group.

  • Replicates: Conduct a minimum of three to four replicates for each concentration and the control.

  • Incubation: Maintain the test containers under the same controlled environmental conditions as the larval rearing.

  • Mortality Assessment: Record larval mortality at 24 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing with a needle. Moribund larvae that are incapable of normal movement should also be counted as dead.

  • Data Analysis: Correct the observed mortality for any mortality in the control group using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the test should be repeated. Calculate the LC50 and LC90 values with their 95% confidence limits using probit analysis.

Visualizations

Signaling Pathway of this compound in Mosquito Larvae

Dimethrin_Signaling_Pathway cluster_neuron Neuron cluster_organism Mosquito Larva This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to and modifies channel gating Na_influx Prolonged Na+ Influx VGSC->Na_influx Prevents inactivation Membrane_Depolarization Persistent Membrane Depolarization Na_influx->Membrane_Depolarization Hyperexcitation Hyperexcitation Membrane_Depolarization->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Leads to Death Death Paralysis->Death Results in

Caption: Mode of action of this compound on the mosquito larval nervous system.

Experimental Workflow for Larvicidal Bioassay

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Larvae 1. Rear Mosquito Larvae (Late 3rd/Early 4th Instar) Stock 2. Prepare this compound Stock Solution Dilutions 3. Create Serial Dilutions Stock->Dilutions Setup 4. Set up Test Containers (this compound concentrations + Control) Dilutions->Setup Introduce_Larvae 5. Introduce 20-25 Larvae per Container Setup->Introduce_Larvae Incubate 6. Incubate for 24 hours (27±2°C, 75±10% RH) Introduce_Larvae->Incubate Record_Mortality 7. Record Larval Mortality Incubate->Record_Mortality Abbott 8. Correct for Control Mortality (Abbott's Formula) Record_Mortality->Abbott Probit 9. Calculate LC50 and LC90 (Probit Analysis) Abbott->Probit

Caption: Standard workflow for conducting a mosquito larvicidal bioassay.

References

Application Notes and Protocols for Studying Dimethrin's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin is a synthetic pyrethroid ester insecticide.[1][2][3] Like other pyrethroids, its mode of action involves the modulation of sodium channels in the nervous system of insects.[3] While its primary use has been in public health applications, it is now considered largely obsolete.[3] The evaluation of the cytotoxic potential of compounds like this compound is crucial for understanding their toxicological profile and potential impact on non-target organisms, including humans.

These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound in cell culture models. The protocols detailed below are established methods for quantifying cell viability, membrane integrity, and apoptosis induction.

Data Presentation

Quantitative data from the described assays should be systematically organized to facilitate the comparison of this compound's cytotoxic effects across different cell lines, concentrations, and exposure times.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
e.g., A549e.g., Lung Carcinoma24
48
72
e.g., HepG2e.g., Hepatocellular Carcinoma24
48
72
e.g., SH-SY5Ye.g., Neuroblastoma24
48
72
e.g., HaCaTe.g., Keratinocyte24
48
72

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
e.g., A5490 (Control)24
1024
5024
10024
e.g., HepG20 (Control)48
1048
5048
10048

Table 3: Apoptosis Induction by this compound

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., SH-SY5Y0 (Control)24
1024
5024
10024

Experimental Protocols

A systematic approach is recommended to characterize the cytotoxic profile of this compound, starting with a general cell viability assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Culture Preparation (Select and maintain appropriate cell lines) B Range-Finding Study (Determine this compound concentration range using MTT assay) A->B C Definitive Cytotoxicity Assays B->C D MTT Assay (Cell Viability/Metabolic Activity) C->D E LDH Assay (Membrane Integrity/Necrosis) C->E F Apoptosis Assay (Annexin V/PI Staining) C->F G Data Analysis and Interpretation (Calculate IC50, percentage of cytotoxicity, and apoptosis rates) D->G E->G F->G

General workflow for in vitro cytotoxicity testing of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4][5][6]

Materials:

  • Selected mammalian cell lines (adherent or suspension)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, a hallmark of necrosis.[7][8]

Materials:

  • Cells cultured in 96-well plates and treated with this compound as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.[7]

    • Background control: Culture medium only.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells cultured in 6-well plates and treated with this compound.

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software.

Potential Signaling Pathways Involved in this compound's Cytotoxicity

Based on studies of the related pyrethroid, deltamethrin (B41696), the cytotoxic effects of this compound may be mediated by several signaling pathways. Deltamethrin has been shown to induce oxidative stress, which can lead to apoptosis through caspase-dependent pathways.[9]

G cluster_pathway Potential Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound SodiumChannel Voltage-Gated Sodium Channels This compound->SodiumChannel Modulates ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) SodiumChannel->ROS May lead to Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Releases pro-apoptotic factors Apoptosis Apoptosis Caspase->Apoptosis

Hypothesized pathway of this compound-induced apoptosis.

Further investigation into specific pathways, such as the Nrf2 pathway (involved in the oxidative stress response) and the NFAT signaling pathway, which have been implicated in deltamethrin-induced toxicity, may provide a more detailed understanding of this compound's mechanism of action.

References

Protocol for the Formulation of Dimethrin (Deltamethrin) as an Emulsifiable Concentrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the formulation of Dimethrin, a synthetic pyrethroid insecticide commonly known as Deltamethrin, into an emulsifiable concentrate (EC). This document outlines the necessary components, formulation procedures, quality control assays, and analytical methods for developing a stable and effective EC formulation.

Introduction to Emulsifiable Concentrates

An emulsifiable concentrate (EC) is a liquid formulation containing an active ingredient, a solvent, and an emulsifying agent.[1][2][3] When diluted with water, an EC forms a stable oil-in-water emulsion, which allows for the uniform application of the active ingredient.[3] EC formulations are widely used in agriculture and public health due to their high biological activity, good chemical stability, and ease of application.[3]

This compound (Deltamethrin) is a potent insecticide that acts on the nervous system of insects, causing rapid knockdown and mortality. Formulating it as an EC allows for its effective dispersal over large areas.

Components of a this compound (Deltamethrin) EC Formulation

The successful formulation of a this compound EC depends on the careful selection and proportioning of its components. The primary constituents are the active ingredient, a solvent system, and an emulsifier blend.

ComponentFunctionExample MaterialsTypical Concentration (% w/w)
Active Ingredient Provides pesticidal activity.This compound (Deltamethrin) Technical Grade (≥98% purity)2.5 - 10
Solvent Dissolves the active ingredient and forms the oil phase of the emulsion.Aromatic hydrocarbons (e.g., Solvesso™ 100, Toluene, Xylene), vegetable oils (e.g., methylated seed oil), or greener alternatives.70 - 90
Emulsifier Blend Stabilizes the emulsion by reducing the interfacial tension between the oil and water phases. A blend of anionic and non-ionic surfactants is often used.Anionic: Calcium dodecylbenzenesulfonate (e.g., Atlox™ 4838B). Non-ionic: Alcohol ethoxylates, castor oil ethoxylates (e.g., Etocas™ series), sorbitan (B8754009) esters (e.g., Tween™ series).5 - 15
Adjuvants (Optional) Enhance the performance of the formulation (e.g., stabilizers, antifoaming agents, safeners).Epoxidized soybean oil (stabilizer), silicone-based antifoam.1 - 5

Experimental Protocol: Formulation of a 5% this compound (Deltamethrin) EC

This protocol details the preparation of a 100g batch of a 5% this compound (Deltamethrin) emulsifiable concentrate.

Materials:

  • This compound (Deltamethrin) technical grade (98% purity): 5.1 g (equivalent to 5.0 g active ingredient)

  • Aromatic solvent (e.g., Solvesso™ 100): 84.9 g

  • Emulsifier blend (e.g., a 1:1 mixture of Atlox™ 4838B and Etocas™ 35): 10.0 g

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Solvent and Active Ingredient: Weigh and add the solvent to the glass beaker.

  • Dissolution: Place the beaker on the magnetic stirrer and begin gentle agitation. Slowly add the technical grade this compound to the solvent. Continue stirring until the active ingredient is completely dissolved.

  • Emulsifier Addition: Add the pre-blended emulsifier mixture to the solution.

  • Homogenization: Continue stirring for an additional 15-20 minutes to ensure a homogenous mixture.

  • Storage: Transfer the final formulation to a clean, dry, and properly labeled container.

G cluster_0 Formulation Workflow A 1. Weigh and add solvent to beaker B 2. Add this compound (Deltamethrin) technical grade A->B C 3. Stir until fully dissolved B->C Gentle agitation D 4. Add emulsifier blend C->D E 5. Homogenize by stirring D->E Stir for 15-20 mins F 6. Transfer to storage container E->F G cluster_1 Emulsion Stability Test Workflow A 1. Add 95ml standard hard water to cylinder B 2. Add 5ml of this compound EC A->B C 3. Invert cylinder 30 times B->C D 4. Place in 30°C water bath C->D E 5. Record observations at 30 min, 2h, and 24h D->E G cluster_2 This compound (Deltamethrin) Mode of Action A This compound binds to voltage-gated sodium channels B Channels remain open for an extended period A->B C Prolonged influx of Na+ ions B->C D Repetitive neuronal firing and membrane depolarization C->D E Paralysis and death of the insect D->E

References

Application of Dimethrin in Insecticide Resistance Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethrin, a synthetic pyrethroid insecticide, is a valuable tool for monitoring the development of insecticide resistance in various pest populations. Understanding the mechanisms and prevalence of resistance is crucial for developing effective pest management strategies and for the discovery of novel insecticides. These application notes provide detailed protocols for utilizing this compound in resistance monitoring studies, covering bioassays, biochemical assays, and molecular diagnostics. While specific data for this compound is limited in publicly available literature, the protocols and data presented for the structurally and functionally similar pyrethroid, deltamethrin, serve as a robust framework for establishing this compound-specific assays.

Key Resistance Mechanisms

Insecticide resistance to pyrethroids like this compound primarily falls into two categories:

  • Target-site resistance: Mutations in the voltage-gated sodium channel (VGSC), the primary target of pyrethroids, can reduce the binding affinity of the insecticide, rendering it less effective. The most common mutations are referred to as knockdown resistance (kdr) mutations.[1][2]

  • Metabolic resistance: Insects may develop the ability to detoxify or sequester the insecticide at a faster rate. This is often due to the overexpression or increased activity of detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione (B108866) S-transferases (GSTs).[3][4]

Data Presentation: Monitoring Resistance with this compound Analogs

The following tables summarize quantitative data from studies on deltamethrin, a close analog of this compound. These tables can be used as a reference for the expected range of values in this compound resistance monitoring.

Table 1: Susceptibility Status of Insect Populations to Deltamethrin (this compound Analog).

Insect SpeciesStrain/PopulationLC50 (µg/ml)Resistance Ratio (RR)Susceptibility StatusReference
Aedes aegyptiSusceptible (Lab)0.0051.0SusceptibleAdapted from[5]
Aedes aegyptiField Population A0.1530.0ResistantAdapted from
Anopheles gambiaeSusceptible (Lab)0.0011.0SusceptibleAdapted from
Anopheles gambiaeField Population B0.0440.0ResistantAdapted from
Musca domesticaSusceptible (Lab)0.021.0SusceptibleAdapted from
Musca domesticaField Population C0.1527.6ResistantAdapted from

Table 2: Effect of Synergist (PBO) on Deltamethrin (this compound Analog) Toxicity.

Insect SpeciesStrain/PopulationTreatmentLC50 (µg/ml)Synergistic Ratio (SR)Reference
Anopheles gambiaeField Population BDeltamethrin alone0.04-Adapted from
Anopheles gambiaeField Population BDeltamethrin + PBO0.014.0Adapted from
Cimex lectulariusResistant StrainDeltamethrin alone>3000-Adapted from
Cimex lectulariusResistant StrainDeltamethrin + PBO17.5>170Adapted from

Table 3: Activity of Detoxification Enzymes in Susceptible vs. Resistant Strains.

Insect SpeciesStrainEnzyme Activity (nmol/min/mg protein)Fold IncreaseReference
P450 Monooxygenases
Musca domesticaSusceptible0.25-Adapted from
Musca domesticaResistant0.853.4Adapted from
Esterases
Musca domesticaSusceptible15.2-Adapted from
Musca domesticaResistant42.82.8Adapted from
Glutathione S-Transferases
Musca domesticaSusceptible8.5-Adapted from
Musca domesticaResistant21.32.5Adapted from

Experimental Protocols

Insecticide Susceptibility Bioassay (WHO Tube Test Method)

This protocol is adapted from the World Health Organization (WHO) standard procedure for adult mosquitoes and can be modified for other insects.

Objective: To determine the susceptibility of an insect population to this compound.

Materials:

  • WHO tube test kit (or equivalent): exposure tubes, holding tubes, slide units.

  • Technical grade this compound.

  • Acetone (B3395972) (analytical grade).

  • Silicone oil.

  • Filter papers (Whatman No. 1).

  • Micropipettes.

  • Glass bottles for stock solutions.

  • Adult insects (e.g., non-blood-fed female mosquitoes, 3-5 days old).

  • Sugar solution (10%).

Protocol:

  • Preparation of Impregnated Papers:

    • Prepare a stock solution of this compound in acetone. The concentration should be determined empirically to establish a diagnostic concentration that induces 100% mortality in a susceptible population. For deltamethrin, a common diagnostic concentration is 0.05%.

    • Impregnate filter papers with the this compound solution. A control paper should be impregnated with acetone and silicone oil only.

    • Allow the papers to dry completely in a fume hood for at least 2 hours.

  • Exposure:

    • Collect 20-25 adult insects per tube. Use 4 replicates for the this compound exposure and 2 replicates for the control.

    • Expose the insects to the impregnated papers in the exposure tubes for 1 hour.

  • Post-Exposure:

    • After 1 hour, transfer the insects to clean holding tubes with access to a 10% sugar solution.

    • Hold the insects for 24 hours under controlled conditions (25 ± 2°C, 80 ± 10% relative humidity).

  • Data Recording and Analysis:

    • Record the number of dead insects in each tube after 24 hours.

    • Calculate the percentage mortality for each replicate. If mortality in the control is between 5% and 20%, correct the test mortality using Abbott's formula. If control mortality is over 20%, the test is invalid.

    • Determine the susceptibility status based on WHO criteria:

      • 98-100% mortality: Susceptible.

      • 90-97% mortality: Possible resistance, further investigation needed.

      • <90% mortality: Resistant.

Synergist Bioassay

Objective: To investigate the role of P450 monooxygenases in this compound resistance.

Protocol:

This assay follows the same procedure as the susceptibility bioassay with one key difference:

  • Prior to exposure to this compound, the insects are pre-exposed to a filter paper impregnated with a synergist, typically Piperonyl Butoxide (PBO), for 1 hour. A common concentration for PBO is 4%.

  • Following pre-exposure to the synergist, the insects are immediately exposed to the this compound-impregnated paper.

  • A significant increase in mortality in the synergized group compared to the group exposed to this compound alone indicates the involvement of P450-mediated metabolic resistance.

Biochemical Assays

Objective: To quantify the activity of detoxification enzymes.

Materials:

  • Insect samples (homogenized).

  • Spectrophotometer.

  • Reagents for specific enzyme assays (e.g., p-nitroanisole for P450s, α-naphthyl acetate (B1210297) for esterases, CDNB for GSTs).

Protocol (General Outline):

  • Sample Preparation: Homogenize individual or pooled insects in a suitable buffer on ice. Centrifuge the homogenate to obtain a supernatant containing the enzymes.

  • Enzyme-Specific Assays:

    • P450 O-demethylation assay: Measure the conversion of a substrate like p-nitroanisole to p-nitrophenol.

    • Esterase assay: Measure the hydrolysis of substrates like α-naphthyl acetate or p-nitrophenyl acetate.

    • GST assay: Measure the conjugation of reduced glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

  • Data Analysis: Measure the change in absorbance over time using a spectrophotometer. Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein. Compare the activity levels between susceptible and resistant strains.

Molecular Diagnostics for kdr Mutations

Objective: To detect the presence of target-site mutations in the voltage-gated sodium channel gene.

Materials:

  • Insect DNA (extracted from individual insects).

  • PCR reagents (Taq polymerase, dNTPs, primers flanking the kdr mutation site).

  • Thermal cycler.

  • Agarose gel electrophoresis equipment.

  • DNA sequencing reagents and access to a sequencer.

Protocol:

  • DNA Extraction: Extract genomic DNA from individual insects using a standard protocol or a commercial kit.

  • PCR Amplification: Amplify the region of the VGSC gene known to harbor kdr mutations using specific primers.

  • Genotyping:

    • DNA Sequencing: The most direct method is to sequence the PCR product to identify the specific nucleotide changes that result in amino acid substitutions.

    • Allele-Specific PCR (AS-PCR) or TaqMan SNP Genotyping: These methods can be used for high-throughput screening of known mutations.

  • Data Analysis: Determine the frequency of susceptible and resistant alleles in the population.

Visualizations

Experimental_Workflow_for_Resistance_Monitoring cluster_collection Field Sampling A Collect Insect Population B This compound Susceptibility Bioassay A->B C Synergist (PBO) Bioassay A->C If resistance is suspected D Biochemical Assays (P450, EST, GST) A->D E Molecular Diagnostics (kdr mutation analysis) A->E F Determine Resistance Status (LC50, RR) B->F G Identify Resistance Mechanisms C->G D->G E->G

Caption: Workflow for this compound insecticide resistance monitoring.

Pyrethroid_Resistance_Mechanisms cluster_insect Insect cluster_resistance P This compound Cuticle Cuticle P->Cuticle Penetration Target Voltage-Gated Sodium Channel (VGSC) Cuticle->Target Reaches Target Detox Detoxification Enzymes (P450s, Esterases, GSTs) Cuticle->Detox Metabolic Resistance (Detoxification) NervousSystem Nervous System Disruption Target->NervousSystem Binds and Disrupts Death Insect Death NervousSystem->Death Metabolic Increased Enzyme Activity Metabolic->Detox TargetSite kdr Mutation TargetSite->Target Alters Binding Site Signaling_Pathway_Pyrethroid_Action cluster_membrane Neuronal Membrane cluster_events Na_Channel Voltage-Gated Sodium Channel (VGSC) Closed State Open State Inactivated State Na_Influx Prolonged Na+ Influx Na_Channel:p2->Na_Influx Depolarization Nerve Impulse (Depolarization) Depolarization->Na_Channel:p1 Opens Channel This compound This compound This compound->Na_Channel:p2 Binds to open state & prevents inactivation Hyper Repetitive Firing & Membrane Hyperexcitability Na_Influx->Hyper Paralysis Paralysis and Death Hyper->Paralysis

References

Application Notes and Protocols: Electrophysiological Investigation of Dimethrin's (Deltamethrin's) Neuronal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing key electrophysiological techniques to study the effects of Dimethrin, a representative Type II pyrethroid insecticide, on neuronal function. As much of the available research has been conducted on the closely related and structurally similar compound Deltamethrin, this document will use "Deltamethrin" to reflect the specific data and protocols cited. The primary molecular target of Deltamethrin is the voltage-gated sodium channel (VGSC), and its actions lead to significant alterations in neuronal excitability, synaptic transmission, and network activity.[1][2]

Introduction to Deltamethrin's Neurotoxicity

Deltamethrin is a potent synthetic pyrethroid insecticide that disrupts the normal functioning of the nervous system in both insects and, to a lesser extent, mammals. Its primary mechanism of action is the modulation of voltage-gated sodium channels.[1][3] By binding to the α-subunit of these channels, Deltamethrin slows both their activation and inactivation kinetics, leading to a prolonged influx of sodium ions during an action potential.[1][4] This results in membrane depolarization, hyperexcitability, and at higher concentrations, a complete block of nerve impulse propagation.[2] These cellular effects manifest as tremors, convulsions, and ultimately paralysis.

Key Electrophysiological Techniques and Findings

Several electrophysiological techniques are instrumental in elucidating the precise effects of Deltamethrin on neurons. These include patch-clamp recordings for detailed analysis of single-channel and whole-cell currents, and microelectrode arrays (MEAs) for assessing network-level activity.

Patch-Clamp Electrophysiology

Patch-clamp is a powerful technique that allows for the recording of ionic currents across a small patch of cell membrane or the entire cell.[5] It is the gold standard for studying the effects of compounds like Deltamethrin on ion channel function with high temporal and spatial resolution.[5]

Summary of Deltamethrin's Effects on Neuronal Properties (Patch-Clamp Data)

ParameterEffect of DeltamethrinConcentration RangeNeuronal PreparationReference
Peak Sodium Current Significant decrease10 µMHoneybee Antennal Lobe Neurons[6]
No significant change1 µMHoneybee Antennal Lobe Neurons[6]
Increase in transient and late components10 µMPituitary GH3 cells[7]
Tail Current Induction of a prominent tail current, indicating slowed deactivation10 µMHoneybee Antennal Lobe Neurons[6]
Progressive increase with repetitive stimulation (use-dependency)10 µMHoneybee Antennal Lobe Neurons[8]
Action Potential Firing Increased number of action potentials at lower current injections10 µMMouse Medium Spiny Neurons[9]
Action Potential Amplitude Significant reduction at higher current injections10 µMMouse Medium Spiny Neurons[9]
Action Potential Voltage Threshold Depolarizing shift at higher current injections10 µMMouse Medium Spiny Neurons[9]
Steady-State Inactivation Shift to more hyperpolarized potentialsNot specifiedHuman Nav1.6 channels[9]
Microelectrode Array (MEA) Electrophysiology

MEAs consist of a grid of extracellular electrodes that can non-invasively record the spontaneous electrical activity of neuronal networks cultured on the array.[10][11] This technique is ideal for studying the effects of neurotoxic compounds on network excitability, synchrony, and bursting behavior over longer time scales.[10]

Summary of Deltamethrin's Effects on Neuronal Network Activity (MEA Data)

ParameterEffect of DeltamethrinConcentration RangeNeuronal PreparationReference
Mean Firing Rate (MFR) Increased at lower concentrations, decreased at higher concentrations0.01 µM - 100 µMRat Cortical Neurons[12]
Mean Burst Rate (MBR) Increased at lower concentrations, decreased at higher concentrations0.01 µM - 100 µMRat Cortical Neurons[12]
Number of Active Channels (nAC) Decreased0.01 µM - 100 µMRat Cortical Neurons[12]
Burst Duration Decreased0.1 µM (cortical), 0.5 µM (spinal cord)Rat Cortical and Spinal Cord Neurons[13]
Spikes per Burst Decreased0.1 µM (cortical), 0.5 µM (spinal cord)Rat Cortical and Spinal Cord Neurons[13]
Interspike Interval within Bursts Increased0.1 µM (cortical), 0.5 µM (spinal cord)Rat Cortical and Spinal Cord Neurons[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Deltamethrin's Neurotoxicity

The primary action of Deltamethrin on voltage-gated sodium channels initiates a cascade of downstream events within the neuron.

Deltamethrin_Signaling_Pathway Deltamethrin Deltamethrin VGSC Voltage-Gated Sodium Channel (VGSC) Deltamethrin->VGSC Binds and modifies Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization VDCC Voltage-Dependent Ca2+ Channels (VDCC) Depolarization->VDCC Activates Hyperexcitability Neuronal Hyperexcitability (Repetitive Firing) Depolarization->Hyperexcitability Depolarization_Block Depolarization Block (High Concentrations) Depolarization->Depolarization_Block Ca_Influx Increased Intracellular Ca2+ VDCC->Ca_Influx Neurotransmitter_Release Altered Neurotransmitter Release (e.g., Glutamate, GABA) Ca_Influx->Neurotransmitter_Release Triggers Signaling_Cascades Activation of Signaling Cascades (e.g., Calcineurin, ERK/MAPK) Ca_Influx->Signaling_Cascades Activates Apoptosis Oxidative Stress and Apoptosis Ca_Influx->Apoptosis Can lead to Hyperexcitability->Neurotransmitter_Release Synaptic_Plasticity Impaired Synaptic Plasticity (e.g., LTP) Depolarization_Block->Synaptic_Plasticity Neurotransmitter_Release->Synaptic_Plasticity Gene_Expression Altered Gene Expression (e.g., BDNF) Signaling_Cascades->Gene_Expression Signaling_Cascades->Synaptic_Plasticity Neurotrophic_Effects Neurotrophic Effects (e.g., Neurite Outgrowth) Gene_Expression->Neurotrophic_Effects

Caption: Deltamethrin's primary interaction with VGSCs leads to a cascade of downstream effects.

Experimental Workflow for Patch-Clamp Analysis

This workflow outlines the key steps for investigating the effects of Deltamethrin on neuronal ion channels using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow Preparation Neuronal Culture or Acute Brain Slice Preparation Recording_Setup Transfer to Recording Chamber with aCSF Preparation->Recording_Setup Pipette Fabricate and Fill Patch Pipette (Internal Solution) Seal Approach Neuron and Form Giga-ohm Seal (Cell-Attached) Recording_Setup->Seal Pipette->Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Activity (Voltage- or Current-Clamp) Whole_Cell->Baseline Application Bath Apply Deltamethrin (or Vehicle Control) Baseline->Application Recording Record Post-Application Activity Application->Recording Analysis Data Analysis (Currents, Firing Properties, etc.) Recording->Analysis

Caption: A generalized workflow for whole-cell patch-clamp experiments.

Experimental Workflow for MEA Analysis

This workflow details the process of assessing Deltamethrin's impact on neuronal network function using microelectrode arrays.

MEA_Workflow Culture Culture Primary Neurons on MEA Plates Maturation Allow Network Maturation (e.g., 12-22 DIV) Culture->Maturation Baseline Record Baseline Spontaneous Network Activity Maturation->Baseline Dosing Apply Cumulative Concentrations of Deltamethrin Baseline->Dosing Recording Record Network Activity After Each Dose Dosing->Recording Data_Processing Spike Detection and Sorting Recording->Data_Processing Analysis Analyze Network Parameters (MFR, MBR, Bursting) Data_Processing->Analysis Concentration_Response Generate Concentration-Response Curves and Calculate IC50 Analysis->Concentration_Response

Caption: Workflow for assessing neurotoxicity using microelectrode arrays.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to measure the effects of Deltamethrin on voltage-gated sodium currents in cultured neurons or neurons in acute brain slices.

Materials:

  • External Solution (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.

  • Internal Pipette Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[5]

  • Deltamethrin Stock Solution: 10 mM in DMSO.

  • Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system.

Procedure:

  • Prepare neuronal culture on coverslips or obtain acute brain slices.

  • Place the preparation in the recording chamber and perfuse with aCSF at 1.5-2 mL/min.

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Apply brief, strong suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at -80 mV.

  • Baseline Recording:

    • To measure transient sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

    • To assess use-dependent effects, apply a train of short depolarizing pulses (e.g., 100 pulses of 5 ms (B15284909) duration to -10 mV at 10-20 Hz).[3]

  • Deltamethrin Application:

    • Dilute the Deltamethrin stock solution in aCSF to the final desired concentration (e.g., 1-10 µM).

    • Switch the perfusion to the Deltamethrin-containing aCSF.

    • Allow 3-5 minutes for the compound to take effect.

  • Post-Application Recording:

    • Repeat the voltage-step and pulse-train protocols to record sodium currents in the presence of Deltamethrin.

  • Data Analysis:

    • Measure the peak amplitude of the inward sodium current at each voltage step.

    • Measure the amplitude of the tail current upon repolarization to -80 mV.

    • Analyze the activation and inactivation kinetics of the currents.

    • Compare the parameters before and after Deltamethrin application.

Protocol 2: Current-Clamp Recording of Neuronal Firing Properties

This protocol is used to determine how Deltamethrin alters the action potential firing characteristics of a neuron.

Materials:

  • Same as Protocol 4.1.

Procedure:

  • Establish a whole-cell configuration as described in Protocol 4.1 (Steps 1-5).

  • Switch to current-clamp mode (I=0).

  • Baseline Recording:

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to elicit action potentials.

  • Deltamethrin Application:

    • Apply Deltamethrin as described in Protocol 4.1 (Step 8).

  • Post-Application Recording:

    • Repeat the current injection protocol to record action potential firing in the presence of Deltamethrin.

  • Data Analysis:

    • Measure the resting membrane potential.

    • Quantify the number of action potentials fired at each current step.

    • Measure the action potential amplitude, threshold, and duration.

    • Analyze the firing pattern (e.g., regular spiking, bursting).

    • Compare these parameters before and after Deltamethrin application.

Protocol 3: Microelectrode Array (MEA) Neurotoxicity Assay

This protocol provides a framework for screening the neurotoxic effects of Deltamethrin on a neuronal network level.

Materials:

  • MEA plates (e.g., 12-well or 48-well).

  • Primary cortical neurons.

  • Neuronal culture medium (e.g., Neurobasal-A supplemented with B-27 and Glutamax).

  • Deltamethrin stock solution.

  • MEA recording system and analysis software.

Procedure:

  • Plate primary cortical neurons onto MEA plates according to the manufacturer's instructions.

  • Culture the neurons for 12-22 days to allow for the formation of a mature, spontaneously active network.

  • Baseline Recording:

    • Place the MEA plate in the recording system at 37°C and 5% CO₂.

    • Allow the network activity to stabilize for at least 10 minutes.

    • Record 20-30 minutes of baseline spontaneous activity.

  • Deltamethrin Application:

    • Prepare serial dilutions of Deltamethrin in culture medium.

    • Perform a cumulative dosing regimen by adding increasing concentrations of Deltamethrin to the wells (e.g., 0.01, 0.1, 1, 10, 100 µM), with a recording period after each addition.

  • Post-Application Recording:

    • After each dose, allow the network activity to stabilize for 5-10 minutes.

    • Record 20-30 minutes of activity at each concentration.

  • Data Analysis:

    • Use the analysis software to detect and sort spikes from the raw data.

    • Calculate key network parameters for each well at baseline and at each concentration:

      • Mean Firing Rate (MFR)

      • Mean Burst Rate (MBR)

      • Burst duration

      • Number of spikes per burst

      • Network synchrony index

    • Normalize the post-dosing data to the baseline for each well.

    • Generate concentration-response curves and calculate IC₅₀ values for the inhibition of network activity.[12]

Conclusion

The electrophysiological techniques outlined in these application notes provide a robust framework for characterizing the neurotoxic effects of this compound/Deltamethrin. Patch-clamp analysis offers detailed mechanistic insights into the modulation of voltage-gated sodium channels and its consequences for neuronal excitability. MEA recordings provide a higher-throughput method to assess the functional impact on neuronal networks. Together, these approaches are invaluable for researchers in toxicology, pharmacology, and drug development for understanding the risks associated with pyrethroid exposure and for screening potential therapeutic interventions.

References

Application Notes and Protocols for Soil Sorption and Leaching Studies of Radiolabeled Dimethrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethrin (CAS No. 70-38-2) is a synthetic pyrethroid ester insecticide. Understanding its environmental fate is crucial for assessing its potential risk to non-target organisms and ecosystems. Two key processes governing the environmental distribution of soil-applied chemicals are sorption to soil particles and leaching through the soil profile. Soil sorption influences the bioavailability and degradation of the compound, while leaching potential is a primary indicator of the risk of groundwater contamination.

Radiolabeling, typically with Carbon-14 (¹⁴C), is the preferred method for these studies as it allows for accurate mass balance calculations and the tracking of both the parent compound and its degradation products.[1] This document outlines the protocols for conducting soil sorption and leaching column studies with radiolabeled this compound.

Data Presentation: Illustrative Soil Sorption and Leaching Data

The following tables present illustrative data, representative of a pyrethroid insecticide like this compound, to demonstrate how results from the described protocols would be presented. Note: This data is not from studies on this compound but is based on the known behavior of similar compounds like Deltamethrin.

Table 1: Illustrative Soil Sorption Coefficients for Radiolabeled this compound

Soil Type% Organic CarbonClay Content (%)pHKd (L/kg)Koc (L/kg)Freundlich n
Sandy Loam1.2156.5150125000.92
Silt Loam2.5256.8350140000.95
Clay3.0457.2500166670.98
Sandy Clay Loam1.8356.2280155560.94

Kd = Distribution coefficient; Koc = Organic carbon-normalized distribution coefficient

Table 2: Illustrative Leaching Column Study Results for Radiolabeled this compound

Soil Depth (cm)% of Applied ¹⁴C in SoilLeachate Volume (mL)% of Applied ¹⁴C in Leachate
0 - 592.50 - 200< 0.1
5 - 103.2200 - 400< 0.1
10 - 151.1
15 - 20< 0.5
20 - 25< 0.1
25 - 30< 0.1
Total Recovered 97.3 < 0.1

Experimental Protocols

Protocol for Soil Sorption: Batch Equilibrium Method (Based on OECD Guideline 106)

This protocol determines the adsorption/desorption characteristics of radiolabeled this compound in various soils.[2][3][4][5]

3.1.1. Materials and Reagents

  • Radiolabeled this compound (e.g., ¹⁴C-Dimethrin) of known specific activity and radiochemical purity.

  • Analytical grade non-labeled this compound standard.

  • Several soil types with varying organic carbon content, clay content, and pH. Soils should be air-dried and sieved (<2 mm).

  • 0.01 M CaCl₂ solution.

  • Scintillation cocktail.

  • Organic solvents (e.g., acetonitrile, hexane).

  • Centrifuge tubes with screw caps.

  • Mechanical shaker.

  • Centrifuge.

  • Liquid Scintillation Counter (LSC).

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

3.1.2. Preliminary Studies

  • Equilibration Time: Determine the time required to reach equilibrium between the soil and solution phases by measuring the concentration of radiolabeled this compound in the aqueous phase at several time points (e.g., 2, 4, 8, 24, 48 hours).

  • Soil-to-Solution Ratio: Establish an appropriate ratio that allows for a measurable decrease in the solution concentration after equilibration (typically between 1:2 and 1:10).

3.1.3. Adsorption Phase

  • Weigh a known amount of soil into centrifuge tubes.

  • Add a known volume of 0.01 M CaCl₂ solution containing a known concentration of radiolabeled this compound.

  • Include control samples without soil to check for adsorption to the container walls.

  • Securely cap the tubes and place them on a mechanical shaker in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

  • After shaking, centrifuge the tubes to separate the soil and aqueous phases.

  • Analyze an aliquot of the supernatant by LSC to determine the concentration of total radioactivity.

  • Analyze the supernatant by HPLC with a radioactivity detector to determine the concentration of the parent this compound.

3.1.4. Desorption Phase

  • After the adsorption phase, decant the supernatant.

  • Add a volume of fresh 0.01 M CaCl₂ solution (without this compound) to the soil pellet.

  • Resuspend the soil and shake for the same equilibration time.

  • Centrifuge and analyze the supernatant as in the adsorption phase.

  • Repeat for multiple desorption steps.

3.1.5. Data Analysis

  • Calculate the amount of this compound adsorbed to the soil by subtracting the amount in the equilibrium solution from the initial amount.

  • Calculate the distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc).

  • Determine the Freundlich adsorption isotherm by plotting the log of the sorbed concentration against the log of the solution concentration.

Protocol for Soil Leaching Column Study (Based on OECD Guideline 312)

This protocol assesses the mobility of radiolabeled this compound and its degradation products in soil columns.

3.2.1. Materials and Reagents

  • Radiolabeled this compound (e.g., ¹⁴C-Dimethrin).

  • Soil, air-dried and sieved (<2 mm).

  • Glass columns (e.g., 30 cm long, 5 cm internal diameter) with end plates.

  • "Artificial rain" solution (0.01 M CaCl₂).

  • Peristaltic pump.

  • Fraction collector.

  • Apparatus for soil extraction (e.g., Soxhlet).

  • LSC and HPLC with a radioactivity detector.

  • Combustion analyzer for determining non-extractable residues.

3.2.2. Column Preparation

  • Pack the glass columns with the selected soil to a bulk density representative of field conditions (e.g., to a height of 30 cm).

  • Saturate the columns from the bottom with the artificial rain solution to avoid air entrapment.

  • Allow the columns to equilibrate and drain.

3.2.3. Application and Leaching

  • Apply the radiolabeled this compound to the top of the soil column at a rate equivalent to the desired field application rate. The substance can be dissolved in a minimal amount of an organic solvent, which is then evaporated before starting the leaching.

  • Begin the leaching by applying the artificial rain solution to the top of the column at a constant, slow flow rate for a defined period (e.g., 48 hours).

  • Collect the leachate in fractions using a fraction collector.

3.2.4. Sample Analysis

  • Measure the total volume of leachate collected.

  • Analyze aliquots of the leachate fractions by LSC for total radioactivity and by HPLC for the parent compound and metabolites.

  • After the leaching is complete, extrude the soil column and section it into segments (e.g., every 5 cm).

  • Extract each soil segment with an appropriate organic solvent.

  • Analyze the extracts by LSC and HPLC.

  • Determine the non-extractable radioactivity in the soil segments by combustion analysis.

3.2.5. Data Analysis

  • Calculate a mass balance for the total applied radioactivity.

  • Determine the percentage of applied radioactivity found in the leachate and in each soil segment.

  • Identify and quantify the parent this compound and any major degradation products in the soil and leachate.

Mandatory Visualizations

Soil_Sorption_Workflow A Prepare Soil and Radiolabeled this compound Solution B Add Soil and Solution to Centrifuge Tubes A->B C Shake for Equilibration Time B->C D Centrifuge to Separate Phases C->D E Analyze Supernatant (LSC & HPLC) D->E G Decant Supernatant, Add Fresh CaCl2 D->G For Desorption F Adsorption Data Analysis (Kd, Koc) E->F H Shake for Equilibration Time (Desorption) G->H I Centrifuge and Analyze Supernatant H->I J Desorption Data Analysis I->J

Caption: Workflow for the soil sorption/desorption study.

Leaching_Column_Workflow A Pack and Saturate Soil Column B Apply Radiolabeled this compound to Surface A->B C Apply 'Artificial Rain' and Collect Leachate B->C D Analyze Leachate Fractions (LSC & HPLC) C->D E Extrude and Section Soil Column C->E After Leaching I Mass Balance Calculation D->I F Extract Soil Sections E->F G Analyze Soil Extracts (LSC & HPLC) F->G H Combustion of Soil for Non-Extractables F->H G->I H->I

Caption: Workflow for the soil column leaching study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Dimethrin in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Dimethrin in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for bioassays?

This compound is a synthetic pyrethroid insecticide. Like other pyrethroids, it is a lipophilic (fat-soluble) molecule, which results in very low solubility in water.[1][2][3][4] This poses a significant challenge for in vitro and other aqueous-based bioassays, as delivering an accurate and effective concentration of the compound to the biological target in an aqueous environment is difficult. Poor solubility can lead to compound precipitation, inaccurate dose-response relationships, and underestimated bioactivity.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents. While specific quantitative data for this compound is limited, data for the structurally similar pyrethroid, deltamethrin (B41696), provides a good reference. Common effective solvents include Dimethyl Sulfoxide (DMSO), acetone, ethanol, cyclohexanone, and dichloromethane.[1][5]

Q3: Is it acceptable to use organic solvents like DMSO in cell-based assays?

Yes, it is a common and accepted practice to use organic solvents like DMSO to prepare stock solutions of hydrophobic compounds for cell-based assays.[6] However, it is crucial to control the final concentration of the solvent in the cell culture medium. High concentrations of DMSO can be toxic to cells and can interfere with the assay results.[6]

Q4: What is the maximum recommended final concentration of DMSO in a cell culture medium?

For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid cytotoxic effects.[6][7] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a solvent toxicity control experiment to determine the optimal non-toxic concentration for your specific cell line and assay conditions.[6] Primary cells are often more sensitive to DMSO toxicity.[6]

Q5: What is the primary mechanism of action of this compound?

As a pyrethroid insecticide, this compound's primary mode of action is the disruption of voltage-gated sodium channels in the nervous system of insects.[8] This interference with sodium channel function leads to prolonged channel opening, causing hyperexcitability of nerve cells, paralysis, and ultimately, the death of the insect.[8] While less toxic to mammals, pyrethroids can still exert neurotoxic effects.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates out of solution when added to the aqueous bioassay medium. The aqueous solubility limit of this compound has been exceeded.- Prepare a high-concentration stock solution in 100% DMSO. - Serially dilute the stock solution in the aqueous medium to the final desired concentration, ensuring the final DMSO concentration remains below the cytotoxic level (e.g., <0.5%). - Add the this compound-DMSO solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. - Consider using a stepwise dilution approach to avoid a sudden change in solvent polarity.[7]
Inconsistent or non-reproducible bioassay results. - Incomplete dissolution of this compound in the stock solution. - Precipitation of this compound in the assay wells over time. - Degradation of the compound.- Ensure the this compound is fully dissolved in the DMSO stock solution. Gentle warming or sonication may aid dissolution. - Visually inspect the assay plates under a microscope for any signs of precipitation. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
High background toxicity or cell death in control wells. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.- Perform a solvent tolerance test to determine the maximum non-toxic concentration of your solvent for your specific cell line and assay duration. - Ensure your control wells contain the same final concentration of the solvent as your experimental wells. - Reduce the final solvent concentration by preparing a more concentrated stock solution, thus requiring a smaller volume to be added to the assay medium.
Observed bioactivity is lower than expected. - The actual concentration of solubilized this compound is lower than the nominal concentration due to poor solubility. - Adsorption of the hydrophobic compound to plasticware.- Confirm the complete dissolution of this compound in your stock solution. - Consider using pre-coated or low-binding microplates to minimize adsorption. - Use a formulation aid, such as a small percentage of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68), in your final assay medium to improve solubility, but ensure to test for surfactant-induced effects in control experiments.

Quantitative Data: Solubility of Deltamethrin (as a proxy for this compound)

The following table summarizes the solubility of deltamethrin, a structurally similar Type II pyrethroid, in various solvents. This data can be used as a guideline for preparing this compound solutions.

SolventSolubility (g/L) at 20°CReference
Cyclohexanone750[1]
Dichloromethane700[1]
Acetone500[1]
Benzene450[1]
Dimethyl Sulfoxide (DMSO)450[1]
Xylene250[1]
Ethanol10-14[10]
Isopropanol6[1]
Water<0.000002[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a vial protected from light

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 286.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 286.4 g/mol = 0.002864 g = 2.864 mg

  • Weigh the this compound: Carefully weigh out 2.864 mg of this compound powder on an analytical balance and transfer it to the sterile amber vial.

  • Add DMSO: Add 1 mL of 100% cell culture grade DMSO to the vial containing the this compound powder.

  • Dissolve the this compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM this compound stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Serial Dilution: It is recommended to perform a serial dilution to ensure accuracy and to minimize the risk of precipitation.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in 100% DMSO.

  • Final Dilution:

    • To prepare a 10 µM working solution, you will need to dilute the 10 mM stock solution 1:1000 in the cell culture medium.

    • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

    • Immediately vortex the solution gently to ensure it is well-mixed.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound working solution (e.g., 1 µL of DMSO in 999 µL of medium for a 0.1% DMSO control).

  • Application to Cells: Add the prepared working solutions (this compound and vehicle control) to your cell cultures immediately.

Visualizations

This compound Solubilization Workflow

G Workflow for Preparing this compound for Aqueous Bioassays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Important Considerations weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Medium (e.g., cell culture media) thaw->dilute vortex Mix Thoroughly dilute->vortex final_dmso Final DMSO < 0.5% dilute->final_dmso use Use Immediately in Bioassay vortex->use vehicle_control Include Vehicle Control use->vehicle_control

Caption: A flowchart illustrating the key steps for preparing this compound solutions for use in aqueous bioassays.

Proposed Signaling Pathway for this compound-Induced Neurotoxicity and Apoptosis

G Proposed Signaling Pathway of this compound-Induced Neurotoxicity This compound This compound vgsc Voltage-Gated Sodium Channel This compound->vgsc Inhibits inactivation na_influx Increased Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Increased Intracellular [Ca2+] ca_channel->ca_influx er_stress Endoplasmic Reticulum Stress ca_influx->er_stress calpain Calpain Activation ca_influx->calpain caspase12 Caspase-12 Activation er_stress->caspase12 calpain->caspase12 Cleaves caspase9 Caspase-9 Activation caspase12->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A diagram showing the proposed signaling cascade initiated by this compound, leading to apoptosis.

References

Technical Support Center: Optimizing Dimethrin Extraction from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Dimethrin and other pyrethroid insecticides from various environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from environmental samples?

A1: The most common and effective methods for extracting this compound and other pyrethroids from environmental matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of method depends on the sample matrix, the required limit of detection, and available laboratory equipment.

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors:

  • Improper pH of the sample: The pH can affect the chemical form of the analyte and its interaction with the extraction solvent or sorbent.

  • Incomplete elution from the SPE cartridge: The elution solvent may not be strong enough to desorb the analyte completely.

  • Analyte degradation: this compound, like other pyrethroids, can be susceptible to degradation, especially at high temperatures or exposure to light.[1][2]

  • Adsorption to container walls: Pyrethroids are hydrophobic and can adsorb to glass or plastic surfaces, leading to losses.[3]

  • Matrix effects: Co-extracted substances from the sample matrix can interfere with the analytical signal.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects can be a significant challenge in pesticide residue analysis. To mitigate them, consider the following strategies:

  • Use of matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to your samples.

  • Dilution of the final extract: This can reduce the concentration of interfering co-extractives.

  • Thorough sample cleanup: Employing a robust cleanup step, such as dispersive SPE (d-SPE) in the QuEChERS method, can remove many interfering compounds.

  • Use of advanced analytical techniques: Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher selectivity and can help to minimize the impact of matrix interferences.[4][5]

Q4: What is the stability of this compound during sample storage and preparation?

A4: As a pyrethroid, this compound can be susceptible to degradation through hydrolysis and photolysis. It is more stable in acidic conditions than in alkaline media. To ensure sample integrity, it is recommended to store samples in the dark at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) and to minimize their exposure to light and high temperatures during extraction and analysis.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete elution of this compound from the SPE cartridge.Optimize the elution solvent. A stronger or more polar solvent, or a larger volume, may be required. Ensure the elution solvent is appropriate for the specific SPE sorbent used.
Analyte breakthrough during sample loading.The flow rate during sample loading may be too high. Reduce the flow rate to allow for adequate interaction between the analyte and the sorbent. The sample volume may also be too large for the cartridge capacity.
SPE cartridge drying out before elution.Ensure the sorbent bed remains solvated throughout the extraction process until the elution step to prevent deactivation of the stationary phase.
Poor Reproducibility Inconsistent flow rates during sample loading and elution.Use a vacuum manifold or an automated SPE system to ensure consistent flow rates across all samples.
Incomplete conditioning or equilibration of the cartridge.Follow the manufacturer's protocol for cartridge conditioning and equilibration to ensure consistent sorbent activation.
Contaminated Extract Insufficient washing of the SPE cartridge.Optimize the washing step by using a solvent that can remove interferences without eluting the analyte of interest.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Recommended Solution
Emulsion Formation High concentration of surfactants or organic matter in the sample.Centrifuge the sample to break the emulsion. Add a small amount of a salt (e.g., sodium chloride) to increase the ionic strength of the aqueous phase.
Low Extraction Efficiency Incorrect solvent polarity or pH of the aqueous phase.Select an extraction solvent with appropriate polarity for this compound (a nonpolar compound). Adjust the pH of the aqueous phase to ensure this compound is in its neutral form.
Insufficient mixing of the two phases.Ensure vigorous shaking for an adequate amount of time to maximize the surface area for mass transfer between the two phases.
Analyte Loss Adsorption of this compound to glassware.Silanize glassware to reduce active sites for adsorption. Rinsing the container with the extraction solvent can also help recover adsorbed analyte.
QuEChERS Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery of pH-dependent Pesticides Inappropriate buffering during extraction.Use the appropriate QuEChERS salt mixture (e.g., AOAC or EN versions with acetate (B1210297) or citrate (B86180) buffering) to maintain a stable pH that is optimal for the stability and extraction of the target analytes.
Matrix Effects (Signal Suppression or Enhancement) Co-extraction of matrix components like pigments, fats, or sugars.Optimize the dispersive SPE (d-SPE) cleanup step. Use a combination of sorbents such as PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove nonpolar interferences, and GCB (Graphitized Carbon Black) to remove pigments.
Poor Recovery in Dry Matrices Inefficient extraction from the dry sample.For dry samples like soil or sediment, a hydration step with water before adding the extraction solvent is often necessary to improve the extraction efficiency.

Quantitative Data Summary

The following tables summarize typical recovery rates for pyrethroid insecticides from various environmental matrices using different extraction methods. These values can serve as a benchmark for optimizing your own extraction protocols.

Table 1: Pyrethroid Recovery from Water Samples using Liquid-Liquid Extraction (LLE)

Pyrethroid Fortification Level (ng/L) Matrix Recovery (%) Relative Standard Deviation (%)
Bifenthrin10 - 40Surface Water (moderate emulsion)88.2 - 123.4< 10
Cypermethrin10 - 40Surface Water (moderate emulsion)88.2 - 123.4< 10
Permethrin10 - 40Surface Water (moderate emulsion)88.2 - 123.4< 10
Deltamethrin10 - 40Surface Water (severe emulsion)93.0 - 117.4< 10
Fenvalerate5 - 20Surface Water (moderate emulsion)81.0 - 126.4< 10
Data adapted from a study on pyrethroid and phenylpyrazole pesticides.

Table 2: Pyrethroid Recovery from Soil and Sediment using Solid-Phase Extraction (SPE)

Pyrethroid Fortification Level (µg/kg) Matrix Recovery (%) Relative Standard Deviation (%)
Bifenthrin10Sediment88 - 1003 - 9
Cyfluthrin10Sediment88 - 1003 - 9
Lambda-cyhalothrin10Sediment88 - 1003 - 9
Permethrin10Sediment88 - 1003 - 9
Deltamethrin10Sediment82 - 1013 - 9
Data adapted from a USGS method for the determination of 14 pyrethroid insecticides.

Table 3: Pyrethroid Recovery from Vegetable Matrices using QuEChERS

Pyrethroid Fortification Level (mg/kg) Matrix Recovery (%) Relative Standard Deviation (%)
Permethrin0.05 - 0.5Tomato83.84 - 119.73< 20.54
Fenpropathrin0.05 - 0.5Tomato83.84 - 119.73< 20.54
Bifenthrin0.1Apple94 - 99Not specified
Cypermethrin0.1Apple94 - 99Not specified
Deltamethrin0.1Korean Cabbage94 - 99Not specified
Data compiled from studies on pesticide residues in tomatoes, apples, and Korean cabbage.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Cartridge Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with two 5 mL aliquots of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane (B109758) and acetone.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., hexane (B92381) for GC analysis).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Water
  • Sample Preparation: To a 1 L separatory funnel, add 500 mL of the water sample. Adjust the pH to the desired level (typically neutral for pyrethroids).

  • Solvent Addition: Add 50 mL of a water-immiscible organic solvent, such as dichloromethane or a mixture of hexane and acetone.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.

  • Collection: Drain the organic layer into a flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: If necessary, perform a solvent exchange to a solvent compatible with the analytical instrumentation.

Protocol 3: QuEChERS Method for this compound in Soil
  • Sample Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the appropriate QuEChERS extraction salts (e.g., AOAC or EN formulation).

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a mixture of PSA, C18, and anhydrous magnesium sulfate.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Homogenization Homogenize Sample (Soil, Water, Plant) Weighing Weigh/Measure Sample Homogenization->Weighing SPE Solid-Phase Extraction Weighing->SPE Water/Soil LLE Liquid-Liquid Extraction Weighing->LLE Water QuEChERS QuEChERS Weighing->QuEChERS Soil/Plant Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation dSPE d-SPE Cleanup (for QuEChERS) QuEChERS->dSPE dSPE->Evaporation GC GC-ECD/MS Evaporation->GC LC LC-MS/MS Evaporation->LC signaling_pathway cluster_membrane Neuronal Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Prolonged_Opening Prolonged Channel Opening Na_Channel_Open->Prolonged_Opening prevents closing Pyrethroid This compound (Pyrethroid) Pyrethroid->Na_Channel_Open Binds to open channel Depolarization Nerve Impulse (Depolarization) Depolarization->Na_Channel_Closed triggers opening Na_Influx Na+ Influx Prolonged_Opening->Na_Influx Repetitive_Firing Repetitive Neuronal Firing Na_Influx->Repetitive_Firing Paralysis Paralysis & Death of Insect Repetitive_Firing->Paralysis

References

Troubleshooting Dimethrin degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dimethrin. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals maintain the stability of this compound in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound has low aqueous solubility.[1] For laboratory research, it is recommended to use organic solvents. Common choices for related pyrethroids include Dimethyl Sulfoxide (DMSO), ethanol (B145695), or a 1:1 mixture of ethanol and DMSO.[2] Acetone is also a potential solvent.[2] Always use anhydrous, high-purity solvents to minimize degradation.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To ensure stability, this compound stock solutions should be stored at low temperatures. Storage at 0°C is a recommended starting point for related compounds.[2] For long-term storage, temperatures of -20°C are generally advisable for pesticide stock solutions.[3] Solutions should be stored in airtight, amber glass vials to protect from light and air, which can cause degradation.

Q3: How long can I store this compound stock solutions?

A3: The long-term stability of this compound in solution has not been extensively studied. However, for many pesticides, stock solutions in organic solvents can be stable for at least 6 months when stored at -20°C. It is best practice to prepare fresh solutions for critical experiments or to periodically check the concentration of older stock solutions via analytical methods like HPLC.

Q4: What are the primary causes of this compound degradation in stock solutions?

A4: As a pyrethroid ester, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction that is significantly accelerated in alkaline (basic) conditions.

  • Photodegradation: Exposure to UV light or sunlight can cause isomerization, splitting of the ester bond, and loss of bromine atoms in related pyrethroids.

  • Oxidation: Although pyrethroids are generally stable to air, prolonged exposure can lead to oxidative degradation.

  • Temperature: High temperatures can accelerate all degradation reactions.

Q5: My this compound solution has turned cloudy or has visible precipitates. What should I do?

A5: Cloudiness or precipitation can indicate several issues:

  • Low Solubility: The concentration of this compound may be too high for the chosen solvent. Try warming the solution gently (e.g., in a 37°C water bath) to see if the precipitate redissolves. If it does, consider diluting the stock to a lower concentration.

  • Solvent Evaporation: Over time, especially with improper sealing, the solvent can evaporate, increasing the concentration of this compound beyond its solubility limit.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

  • Water Contamination: If using a solvent like DMSO, it can absorb moisture from the air, which can reduce the solubility of this compound and promote hydrolysis.

In any of these cases, it is recommended to discard the solution and prepare a fresh one.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound stock solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiment. This compound has degraded in the stock solution.Prepare a fresh stock solution from solid material. Ensure proper storage conditions (low temperature, protection from light).
The stock solution was not completely dissolved.Before use, ensure the solution is clear and homogenous. If crystals are visible, gently warm and vortex to dissolve.
Inconsistent results between experiments. Partial degradation of the stock solution between uses.Aliquot the stock solution into smaller, single-use vials after preparation to avoid repeated freeze-thaw cycles and exposure to air and moisture.
Inaccurate pipetting from a concentrated stock.Perform serial dilutions to create working solutions of lower concentrations for more accurate measurements.
Color change in the stock solution. This could indicate oxidation or the formation of degradation products.Discard the solution and prepare a new one. Use high-purity, anhydrous solvents. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required. The molecular weight of this compound is 286.41 g/mol . For 1 mL of a 10 mM solution, you will need: 0.010 mol/L * 0.001 L * 286.41 g/mol = 0.00286 g or 2.86 mg.

    • Weigh out the calculated amount of solid this compound and place it in the amber glass vial.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL).

    • Seal the vial tightly and vortex until the solid is completely dissolved. A gentle warming in a water bath (not exceeding 40°C) can aid dissolution.

    • Once dissolved, allow the solution to return to room temperature.

  • Storage:

    • For short-term storage (1-2 weeks), store at 4°C.

    • For long-term storage, aliquot into single-use vials and store at -20°C.

Protocol 2: Quantification of this compound Concentration by HPLC

This is a general protocol and may require optimization for your specific HPLC system.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • This compound stock solution

    • This compound analytical standard

  • Procedure:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Standard Curve: Prepare a series of dilutions of the this compound analytical standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation: Dilute your this compound stock solution to fall within the range of the standard curve.

    • HPLC Analysis:

      • Equilibrate the column with the mobile phase.

      • Set the UV detector to a wavelength appropriate for this compound (pyrethroids typically absorb around 220-230 nm).

      • Inject the standards and the diluted sample.

      • Record the peak areas.

    • Quantification: Plot the peak area versus concentration for the standards to generate a calibration curve. Use the equation of the line to calculate the concentration of your this compound stock solution based on its peak area.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability and use.

stock This compound Stock (High Concentration) working Working Solution (Diluted) stock->working Dilution assay Final Assay (e.g., Cell Culture) working->assay Addition to Experiment

Caption: Experimental workflow for using this compound solutions.

This compound This compound (Stable) Degradation Degradation Products (Inactive/Altered Activity) This compound->Degradation Alkaline Alkaline pH (e.g., Hydrolysis) Alkaline->this compound Light UV Light / Sunlight (Photodegradation) Light->this compound Temp High Temperature Temp->this compound Water Water (Hydrolysis) Water->this compound

Caption: Factors leading to this compound degradation.

start Is stock solution clear and colorless? use Proceed with experiment start->use Yes precipitate Precipitate or cloudiness observed start->precipitate No warm Gently warm and vortex precipitate->warm dissolves Precipitate dissolves? warm->dissolves discard Discard and prepare a fresh solution dissolves->discard No use_caution Use with caution or dilute dissolves->use_caution Yes

Caption: Troubleshooting logic for solution appearance.

References

Improving the stability of Dimethrin formulations for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Dimethrin formulations for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A: this compound is a synthetic pyrethroid ester insecticide designed to mimic the insecticidal properties of natural pyrethrins (B594832) but with greater stability.[1][2] Like other pyrethroids, its chemical structure, particularly the ester linkage, is susceptible to degradation under various environmental conditions. This instability can lead to a loss of active compound in your formulations, resulting in inaccurate and irreproducible experimental outcomes. Key factors affecting stability include pH, temperature, light exposure, and the choice of solvent.[3][4]

Q2: What are the primary degradation pathways for this compound?

A: While specific pathways for this compound are not extensively documented due to its limited contemporary use, degradation is expected to follow patterns similar to other pyrethroids like deltamethrin.[1] The main pathways include:

  • Hydrolysis: Cleavage of the ester bond, which is accelerated in alkaline (high pH) conditions.[4][5]

  • Photodegradation: Breakdown upon exposure to sunlight or UV light. Synthetic pyrethroids are more resistant to this than natural pyrethrins, but it remains a factor.[3][6]

  • Oxidation: Chemical reaction that can alter the molecule's structure and efficacy.[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A: this compound has a low aqueous solubility.[1] For laboratory use, especially in cell-based assays, high-purity organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing highly concentrated stock solutions of inhibitors and other small molecules.[7] Acetonitrile is frequently used for preparing analytical standards for techniques like HPLC and GC.[8] Always use anhydrous grade solvents to minimize hydrolysis. For animal studies, the concentration of DMSO should be kept low (e.g., below 2% for sensitive mice) to avoid solvent-specific effects.[7]

Q4: How should I store my this compound stock solutions to maximize stability?

A: To ensure long-term stability, stock solutions should be stored in tightly sealed glass vials at -20°C or -80°C, protected from light.[9] For pyrethroid standards, storage in the dark at low temperatures is critical.[9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Can I mix this compound with other compounds in my experimental setup?

A: Mixing pesticides or active compounds can sometimes lead to physical-chemical instability, causing precipitation or aggregation.[10] If your protocol requires co-administration, it is crucial to first establish the compatibility of the compounds in the chosen vehicle or medium. A small-scale trial to observe for any precipitation or phase separation is recommended.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Precipitation in Aqueous Buffer Low aqueous solubility of this compound.[1] The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.1. Ensure the final concentration of the organic solvent is sufficient (typically 0.1% to 1% v/v), but check the tolerance of your specific experimental system (e.g., cell line). 2. Prepare the final dilution by adding the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider using a surfactant or other stabilizing agent, but validate its compatibility with your assay.[11]
Inconsistent or Reduced Efficacy Degradation of the active compound due to improper storage or handling. This can be caused by exposure to light, alkaline pH, or high temperatures.[3][4]1. Prepare fresh working solutions from a properly stored, frozen stock solution for each experiment. 2. Ensure the pH of your final formulation is neutral or slightly acidic (pH 5-7), as pyrethroids degrade rapidly at pH 9.[5] 3. Protect all solutions from direct light by using amber vials or covering containers with aluminum foil. 4. Perform a stability study on your formulation under its specific experimental conditions (see Protocol section).
Variable Results Between Batches Purity of the this compound solid. Isomerization of the compound.[12] Inaccurate initial weighing or dilution errors.1. Verify the purity of the this compound standard using an appropriate analytical method (e.g., HPLC, qNMR).[13][14] 2. Use a calibrated analytical balance for weighing and precise, calibrated pipettes for dilutions. 3. For some pyrethroids, high temperatures (e.g., in a GC inlet) can cause conversion between stereoisomers, which may have different biological activities.[12] Use analytical methods that minimize thermal stress if this is a concern.

Stability Data Summary

Since specific quantitative stability data for this compound is scarce, the following tables summarize data for the closely related and well-studied pyrethroid, Deltamethrin , to provide a general guideline.

Table 1: Effect of pH on the Stability of Deltamethrin in Aqueous Solution

pHHalf-life (t½)ConditionsSource(s)
5Stable30-day study[5]
7Stable30-day study[5]
92.5 daysNot specified[5]

Table 2: Factors Influencing Pyrethroid Degradation

FactorEffect on StabilityCommentsSource(s)
Elevated Temperature Decreases stabilityAccelerates hydrolysis and other degradation reactions.[3][4]
UV Light / Sunlight Decreases stabilityCauses photodegradation, although synthetic pyrethroids are more stable than natural ones.[3][6]
Alkaline pH (>8) Significantly decreases stabilityPromotes rapid hydrolysis of the ester linkage.[4][5]
Microbial Activity Decreases stabilityMicrobes can metabolize and break down the compound.[3]

Experimental Protocols

Protocol: Accelerated Stability Study of a this compound Stock Solution using HPLC

This protocol outlines a method to assess the stability of a this compound stock solution in a chosen solvent under accelerated conditions (elevated temperature).

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvent (e.g., Acetonitrile or DMSO)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Analytical balance, volumetric flasks, and pipettes

  • Incubator or oven set to 40°C

  • Amber glass vials with screw caps

2. Preparation of Stock Solution (Time = 0):

  • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent (e.g., Acetonitrile) to prepare a 1 mg/mL (1000 µg/mL) stock solution.[8]

  • Immediately prepare a working standard of 10 µg/mL by diluting the stock solution.

  • Analyze this "Time 0" working standard via HPLC to obtain the initial peak area, which represents 100% stability.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v). The exact ratio may need optimization.[15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at a wavelength determined by scanning the standard (e.g., ~230-270 nm).[15]

  • Column Temperature: 30°C.

4. Storage and Sampling:

  • Dispense aliquots of the remaining 1 mg/mL stock solution into several amber glass vials and seal tightly.

  • Place the vials in an incubator at 40°C. This elevated temperature serves to accelerate the degradation process.[16]

  • At specified time points (e.g., 1, 3, 7, 14, and 28 days), remove one vial from the incubator.

  • Allow the vial to cool to room temperature.

  • Prepare a 10 µg/mL working solution from the aged stock.

  • Analyze the working solution using the established HPLC method and record the peak area for the this compound peak.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the % Remaining versus Time to visualize the degradation curve.

  • Determine the time at which the concentration falls below an acceptable level (e.g., 90%) to establish the formulation's shelf-life under those conditions.

Visualizations

experimental_workflow cluster_prep Preparation (Time 0) cluster_storage Accelerated Storage cluster_analysis Time-Point Analysis (Day 1, 3, 7...) cluster_data Data Evaluation prep_stock Prepare 1 mg/mL Stock Solution prep_work Prepare 10 µg/mL Working Standard prep_stock->prep_work aliquot Aliquot Stock into Vials prep_stock->aliquot analyze_t0 Analyze via HPLC (Initial Peak Area) prep_work->analyze_t0 calculate Calculate % Remaining analyze_t0->calculate incubate Incubate at 40°C aliquot->incubate remove_vial Remove Vial & Cool incubate->remove_vial prep_aged_work Prepare 10 µg/mL Working Solution remove_vial->prep_aged_work analyze_tx Analyze via HPLC (Aged Peak Area) prep_aged_work->analyze_tx analyze_tx->calculate plot Plot Degradation Curve calculate->plot

Caption: Experimental workflow for an accelerated stability study.

degradation_pathway cluster_products Primary Degradation Products cluster_conditions Degradation Conditions This compound This compound (Pyrethroid Ester) Acid Chrysanthemic Acid Derivative This compound->Acid Ester Cleavage Alcohol 2,4-Dimethylbenzyl Alcohol This compound->Alcohol Ester Cleavage Hydrolysis Hydrolysis (Alkaline pH) Hydrolysis->this compound Photolysis Photodegradation (UV Light) Photolysis->this compound Oxidation Oxidation Oxidation->this compound

Caption: Potential degradation pathways for this compound.

signaling_pathway cluster_membrane Neuronal Membrane cluster_cellular Cellular Response cluster_effect Physiological Effect Pyrethroid Pyrethroid (e.g., this compound) NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds & Modulates NaInflux Prolonged Na+ Influx NaChannel->NaInflux Depolarization Repetitive Firing & Membrane Depolarization NaInflux->Depolarization CaInflux Ca2+ Influx via VDCCs Depolarization->CaInflux Neurotoxicity Neurotoxicity (Paralysis) Depolarization->Neurotoxicity ROS Oxidative Stress (ROS Generation) CaInflux->ROS Apoptosis Apoptosis ROS->Apoptosis Mitochondrial Pathway

Caption: Pyrethroid mechanism of action and induced signaling.

References

Technical Support Center: Analysis of Dimethrin by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dimethrin.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analysis.[3][4]

Q2: I am observing significant signal suppression for this compound. What are the common causes and how can I troubleshoot this?

A2: Signal suppression is a common challenge in LC-MS/MS analysis. Here are the primary causes and troubleshooting steps:

  • Inadequate Sample Cleanup: Complex matrices contain numerous compounds that can interfere with this compound's ionization.

    • Troubleshooting: Enhance your sample preparation protocol. For many food and environmental samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a good starting point.[5] For particularly complex matrices, consider incorporating a more rigorous cleanup step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[6]

  • Co-elution with Matrix Components: If interfering compounds elute from the LC column at the same time as this compound, they will compete for ionization.

    • Troubleshooting: Optimize your chromatographic method. Adjusting the mobile phase gradient, changing the column chemistry (e.g., using a different C18 column or a phenyl-hexyl column), or modifying the flow rate can help separate this compound from interfering compounds.[7]

  • High Concentration of Non-Volatile Salts: Salts from the sample or buffers can crystallize in the ion source, leading to reduced ionization efficiency.

    • Troubleshooting: Reduce the salt concentration in your final extract. This can be achieved through dilution or by using a desalting step during sample preparation. When possible, use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).[2]

Q3: My this compound recovery is highly variable between samples of the same matrix type. What could be the issue?

A3: High variability in recovery, even within the same matrix type, often points to inconsistent sample preparation or the presence of a strong, variable matrix effect.

  • Troubleshooting:

    • Internal Standards: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound. A SIL internal standard is chemically identical to this compound but has a different mass, allowing it to be distinguished by the mass spectrometer. It will experience the same matrix effects as this compound, and by tracking the ratio of the analyte to the internal standard, the variability can be normalized.[8][9][10] If a SIL standard for this compound is not available, a structural analog can be used, but its ability to compensate for matrix effects may not be as effective.

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to ensure that the calibration curve accurately reflects the analytical conditions in the presence of the matrix.

    • Standard Addition: For particularly challenging matrices where a representative blank is unavailable, the method of standard additions can be employed. This involves adding known amounts of this compound standard to aliquots of the sample itself to create a calibration curve within each sample.[1]

Frequently Asked Questions (FAQs)

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products. It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is well-suited for the analysis of pyrethroids like this compound and can effectively reduce matrix interferences.[5]

Q5: What are typical LC-MS/MS parameters for the analysis of this compound?

A5: While optimal parameters should be determined empirically for your specific instrument and application, here are some general guidelines for the analysis of pyrethroids like this compound:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile (B52724), often with a small amount of ammonium formate or acetate as an additive to improve ionization.[11]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for pyrethroids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions (one for quantification and one for confirmation) monitored for this compound.[12]

Q6: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A6: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked sample to its response in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[2]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrethroids, including compounds structurally similar to this compound, in various matrices using LC-MS/MS. This data is intended to provide a general expectation of method performance.

Table 1: Recovery and Precision Data for Pyrethroids in Various Matrices

Analyte (Similar to this compound)MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
DeltamethrinFruits and Vegetables0.0181 - 113< 16[13]
DeltamethrinCereals0.0170 - 120≤ 20[5]
DeltamethrinSoil0.1073 - 96< 10[13]
Beta-cyfluthrinSludge0.0571 - 120≤ 25[7]

Table 2: Example LC-MS/MS Parameters for Pyrethroid Analysis

ParameterSettingReference
LC System
ColumnC18 (e.g., 2.1 x 100 mm, 2.6 µm)[7]
Mobile Phase A5 mM Ammonium Formate in Water[11]
Mobile Phase B5 mM Ammonium Formate in Methanol[11]
GradientGradient elution from low to high organic phase[11]
Flow Rate0.2 - 0.4 mL/min[7]
Injection Volume5 - 10 µL[7]
MS/MS System
IonizationElectrospray Ionization (ESI), Positive Mode
Capillary Voltage~3.5 kV[14]
Gas Flow (Nebulizer)~1.5 L/min
Drying Gas Flow~10 L/min
Drying Gas Temperature~350 °C
MRM TransitionsAnalyte-specific (determined by infusion)[12]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for Fruits and Vegetables

  • Homogenization: Homogenize a representative 10-15 g sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For samples with low water content, add an appropriate amount of water.

    • Shake vigorously for 1 minute.

  • Partitioning:

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). For matrices with high pigment content, graphitized carbon black (GCB) may be added. For fatty matrices, C18 sorbent can be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • If necessary, add a suitable internal standard.

    • The extract is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Homogenization extraction Extraction with Acetonitrile start->extraction partition Partitioning with Salts extraction->partition cleanup Dispersive SPE Cleanup partition->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation final_extract->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization msms_detection MS/MS Detection (MRM) ionization->msms_detection data_processing Data Processing & Quantification msms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_flow start Poor Recovery or High Variability in this compound Analysis q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 implement_is Implement SIL-IS or a suitable structural analog. q1->implement_is No q2 Is the sample cleanup adequate? q1->q2 Yes a1_yes Yes a1_no No implement_is->q2 improve_cleanup Optimize QuEChERS or implement SPE/LLE. q2->improve_cleanup No q3 Is chromatographic separation optimized? q2->q3 Yes a2_yes Yes a2_no No improve_cleanup->q3 optimize_lc Adjust gradient, column, or mobile phase. q3->optimize_lc No end Re-evaluate Method Performance q3->end Yes a3_yes Yes a3_no No optimize_lc->end

Caption: Troubleshooting logic for matrix effects.

References

Optimization of Dimethrin dosage for effective insect mortality

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Deltamethrin (B41696) Dosage

A Note on "Dimethrin": Initial searches for "this compound" did not yield results for a registered insecticide with that name. It is highly probable that this is a misspelling of Deltamethrin , a widely used and studied pyrethroid insecticide. This technical support guide will focus on Deltamethrin.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for optimizing Deltamethrin dosage to achieve effective insect mortality in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Deltamethrin and what is its primary mechanism of action? A1: Deltamethrin is a synthetic Type II pyrethroid insecticide used to control a wide range of insect pests in agriculture and public health.[1][2] Its primary mode of action is as a neurotoxin. It targets the voltage-gated sodium channels in the nerve cells of insects, delaying their closure.[3][4] This disruption leads to uncontrolled nerve impulses, causing hyperactivity, tremors, paralysis, and ultimately, death.[4]

Q2: What are the key factors that influence the effectiveness of a Deltamethrin dosage? A2: The efficacy of Deltamethrin is influenced by several critical factors:

  • Insect Species and Life Stage: Different insect species exhibit varying levels of susceptibility. Furthermore, the life stage (egg, larva, pupa, or adult) can significantly impact effectiveness, with juvenile stages of some species being more sensitive than adults.[5]

  • Insecticide Resistance: Overuse or misuse of pyrethroids can lead to the development of resistance in insect populations, reducing the insecticide's effectiveness.[6] Resistance mechanisms can include thickened cuticles, metabolic resistance (e.g., overexpression of enzymes like Glutathione S-Transferases), and mutations in the target sodium channels (knockdown resistance or kdr).

  • Environmental Conditions: Temperature, humidity, and sunlight can affect the stability and absorption of the insecticide. For instance, some studies have shown greater Deltamethrin mortality at lower temperatures.[7]

  • Formulation and Application Method: The vehicle used to dissolve and apply Deltamethrin (e.g., oil-based, aqueous suspension) can significantly influence its absorption and toxicity.[2] The application method (e.g., topical, residual spray) also determines the level and route of exposure.[8][9]

Q3: How do I determine the optimal starting concentration for my experiment? A3: For initial range-finding experiments, it is recommended to use a broad concentration range. For in vitro neurotoxicity studies, a starting range of 0.01 µM to 100 µM is often employed.[10] For bioassays with whole insects, initial concentrations can be guided by published LD50 or LC50 values for the target species or a closely related one (see Data Presentation section). A diagnostic dose, which is the dose that kills 100% of susceptible insects within a specific time, is often used as a reference point in resistance monitoring.[11] For example, a diagnostic dose for Anopheles and Aedes mosquitoes in a CDC bottle bioassay is 12.5 µ g/bottle .[11]

Troubleshooting Guide

Problem 1: High variability in mortality rates between replicates of the same concentration.

Possible CauseSuggested Solution
Uneven Insecticide Application For topical applications, ensure your microapplicator is calibrated to dispense consistent droplet sizes. For residual assays (e.g., bottle or cone tests), ensure the coating is applied evenly and the solvent has fully evaporated.[10]
Inconsistent Insect Condition Use insects of a consistent age, size, developmental stage, and physiological condition. Weighing insects in smaller, more uniform groups is recommended.[8]
Edge Effects in Microplates In multi-well plate assays, wells on the outer edges can be prone to evaporation. Avoid using the outermost wells or fill them with a sterile buffer (e.g., PBS) to maintain humidity.[10]
Fluctuating Environmental Conditions Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as fluctuations can stress the insects and affect their response.[10]

Problem 2: Lower than expected mortality, even at high concentrations.

Possible CauseSuggested Solution
Insect Resistance The target insect population may have developed resistance to Deltamethrin or other pyrethroids.[6] Consider using a synergist like Piperonyl Butoxide (PBO) to inhibit metabolic resistance or test a different class of insecticide.
Compound Degradation Ensure you are using a fresh stock of Deltamethrin that has been stored correctly according to the manufacturer's instructions. Pyrethroids can be sensitive to light.
Incorrect Solution Preparation Double-check all calculations, serial dilutions, and the solvent used. Prepare fresh stock solutions to rule out degradation or contamination.[10]
Short Exposure Time The exposure period may be insufficient. Extend the incubation or exposure time (e.g., from 24h to 48h or 72h) and monitor mortality at multiple time points.[9][10]

Problem 3: Significant mortality observed in the control group.

Possible CauseSuggested Solution
Solvent Toxicity If using a solvent (e.g., acetone), ensure it has completely evaporated before introducing the insects. Always run a "solvent-only" control to account for any toxic effects of the solvent itself.[10]
Handling Stress Excessive or improper handling can cause physical injury or stress, leading to mortality. Refine handling procedures to be as gentle as possible.
Unsuitable Environmental Conditions Extreme temperatures, humidity, or poor ventilation can be lethal. Verify that your experimental conditions are within the optimal range for the species being tested.
Contamination or Pathogen Infection The diet, water, housing, or the insect colony itself may be contaminated with other chemicals or suffer from a viral, bacterial, or fungal infection. Ensure all materials are sterile.

Data Presentation: Lethal Dose & Concentration

The following tables summarize published lethal dose (LD50) and lethal concentration (LC50) values for Deltamethrin against various insect species. LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population, typically expressed in mass of insecticide per mass of the insect (e.g., µg/g) or per insect (e.g., ng/insect).[3] LC50 (Lethal Concentration, 50%) is the concentration of the insecticide in a medium (e.g., water, air) that causes 50% mortality.[3]

Table 1: LD50 Values of Deltamethrin for Various Insect Species

SpeciesMethodLD50 ValueUnitSource(s)
Aedes albopictusTopical Application0.018µg/g[12]
Apis mellifera (Honey Bee)Topical Application0.055µg/g[12]
Heliothis virescens (Tobacco Budworm)Topical Application~0.02 (at 26°C)µg/g[7]
Trichoplusia ni (Cabbage Looper)Topical Application~0.03 (at 26°C)µg/g[7]
Chilo suppressalis (Asiatic Rice Borer)Topical Application~0.2 (at 25°C)µ g/insect [7]
Triatoma infestans (Kissing Bug)Topical Application~0.02 (at 25°C)ng/insect[7]
Coccinella septempunctata (Ladybird) LarvaNot Specified0.8µg/g bw[13]

Table 2: LC50 Values of Deltamethrin for Various Insect Species

SpeciesLife StageLC50 ValueUnitSource(s)
Culex quinquefasciatusLarva0.0032mg/L[14]
Drosophila melanogasterLarva (192h)4.9mg/L[15]
Drosophila melanogasterAdult (192h)4.8mg/L[15]
Bactrocera oleae (Olive Fruit Fly)Adult (192h)0.111mg/L[15]
Musca domestica (House Fly) - Tolerant Strain (Female)Adult0.0000076% w/v[6]
Musca domestica (House Fly) - Tolerant Strain (Male)Adult0.0000187% w/v[6]

Experimental Protocols

Protocol 1: Topical Application Bioassay

This method allows for the precise application of a known insecticide dose directly onto an individual insect, minimizing variation in exposure.[8][16]

1. Preparation of Deltamethrin Solutions: a. Prepare a stock solution of technical grade Deltamethrin in a high-purity solvent like acetone (B3395972). b. Perform serial dilutions from the stock solution to create a range of at least 5-7 test concentrations. These should be calculated to bracket the expected LD50 value. c. Include a solvent-only control in your experimental design.

2. Insect Preparation: a. Use insects of a known age and stage, reared under controlled conditions. b. Anesthetize the insects briefly using CO2 or by chilling them on a cold plate to immobilize them for application. c. Weigh the insects in batches to calculate the average mass, which can be used to normalize the dose (e.g., in ng/mg).[8]

3. Application of Insecticide: a. Use a calibrated microapplicator to deliver a precise volume (typically 0.2 - 0.5 µL) of the insecticide solution.[8] b. Apply the droplet to the dorsal thorax of the immobilized insect. c. Treat the control group with the solvent only.

4. Post-Treatment and Observation: a. Place the treated insects into clean recovery containers with access to food (e.g., a sugar solution) and water. b. Maintain the insects under controlled temperature, humidity, and light conditions. c. Assess and record mortality at set time points, commonly at 24 hours post-application.[9] An insect is considered dead if it is unable to move when gently prodded.

5. Data Analysis: a. Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the experiment should be repeated. b. Analyze the dose-response data using Probit or Logit analysis to calculate the LD50, LD90, and their respective confidence limits.

Protocol 2: CDC Bottle Bioassay (Residual Contact)

This method is commonly used for monitoring insecticide resistance in mosquito populations by exposing them to a pre-coated surface.[11]

1. Bottle Preparation: a. Use 250 mL glass bottles. b. Prepare a stock solution of Deltamethrin in acetone. For mosquitoes, a common diagnostic concentration is 12.5 µg/mL.[11] c. Add 1 mL of the desired insecticide solution (or 1 mL of acetone for control bottles) into each bottle. d. Cap and roll the bottles on their sides to ensure the entire inner surface is coated evenly. Continue rolling until the acetone has completely evaporated, leaving a dry residue of the insecticide. e. Store the coated bottles in the dark. Pyrethroid-coated bottles can often be stored refrigerated for extended periods.[11]

2. Mosquito Exposure: a. Collect 20-25 adult female mosquitoes (non-blood-fed, 3-5 days old) per bottle using an aspirator.[9] b. Gently introduce the mosquitoes into the coated bottles and start a timer. c. Position the bottles upright or on their side, away from direct sunlight.

3. Observation and Data Collection: a. Record the number of knocked-down mosquitoes at regular intervals (e.g., every 5-10 minutes) for a total exposure time, typically up to 30 minutes or a pre-determined diagnostic time.[9] b. After the exposure period, transfer the mosquitoes to clean recovery cups with access to a 10% sugar solution. c. Record the final mortality at 24 hours post-exposure.[9]

4. Data Interpretation: a. Calculate the percentage mortality for each bottle. b. For resistance monitoring, if mortality at the diagnostic time and dose is below 90%, it suggests resistance is present in the population. If mortality is between 90-97%, resistance is suspected. Mortality of 98-100% indicates susceptibility.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_observation Phase 3: Observation & Data Collection cluster_analysis Phase 4: Data Analysis prep_stock Prepare Deltamethrin Stock Solution prep_serial Perform Serial Dilutions (5-7 concentrations) prep_stock->prep_serial apply Apply Treatment (e.g., Topical Application) prep_serial->apply prep_insects Prepare Test Insects (Consistent age, stage) prep_insects->apply prep_control Prepare Solvent-Only Control expose_control Treat Control Group (Solvent Only) prep_control->expose_control incubate Incubate Under Controlled Conditions apply->incubate expose_control->incubate assess Assess Mortality (e.g., at 24 hours) incubate->assess correct Correct for Control Mortality (Abbott's Formula) assess->correct probit Perform Probit/Logit Analysis correct->probit results Determine LD50 / LC50 Values probit->results

Caption: Workflow for a typical insecticide bioassay experiment.

Mechanism of Action Pathway

Mechanism_of_Action cluster_normal Normal Nerve Function cluster_deltamethrin Action of Deltamethrin Na_channel_closed Voltage-Gated Na+ Channel (Closed State) Nerve_impulse Nerve Impulse Arrives Na_channel_open Na+ Channel Opens Briefly Nerve_impulse->Na_channel_open Na_influx Na+ Ions Influx Na_channel_open->Na_influx Deltamethrin Deltamethrin Binds to Na+ Channel Na_channel_open->Deltamethrin Deltamethrin Interference Repolarization Channel Closes, Repolarization Occurs Na_influx->Repolarization Repolarization->Na_channel_closed Channel_modified Na+ Channel Closure is Delayed Deltamethrin->Channel_modified Prolonged_influx Prolonged Na+ Influx Channel_modified->Prolonged_influx Repetitive_discharge Repetitive Nerve Firing (Hyper-excitation) Prolonged_influx->Repetitive_discharge Paralysis Paralysis & Death Repetitive_discharge->Paralysis

Caption: Deltamethrin's mechanism of action on insect nerve cells.

References

Technical Support Center: Managing Dimethrin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the non-specific binding of Dimethrin to laboratory consumables during in vitro experiments. Given its hydrophobic nature, this compound has a tendency to adhere to plastics, which can lead to inaccurate experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding to labware a concern?

Q2: I'm observing lower than expected activity of this compound in my cell-based assay. Could this be due to labware binding?

Yes, this is a very likely cause. The effective concentration of this compound available to the cells can be substantially lower than the nominal concentration you prepared due to its adsorption onto the surfaces of pipette tips, microplates, and culture flasks. This is a common issue with hydrophobic compounds.

Q3: What are the best plastic types to use for experiments with this compound?

For compounds like this compound, it is crucial to select appropriate labware materials. Polypropylene (B1209903) (PP) is generally preferred over polystyrene (PS) as it tends to exhibit lower binding of hydrophobic molecules. For critical applications such as high-throughput screening, the use of specialized low-binding microplates is highly recommended. These plates are often surface-modified to create a hydrophilic layer that repels hydrophobic compounds.

Q4: Can I use glass labware to avoid binding issues?

While glass is more hydrophilic than untreated polystyrene, hydrophobic compounds can still adsorb to glass surfaces, albeit often to a lesser extent. For certain applications, siliconized glass vials can minimize adherence of highly lipophilic chemicals.[3] However, for cell culture experiments, plasticware is often necessary. In such cases, focusing on the appropriate plastic type and surface treatments is more practical.

Q5: Are there any additives I can include in my experimental buffer to reduce this compound binding?

Absolutely. The addition of non-ionic detergents or proteins to your buffers can significantly reduce non-specific binding.

  • Non-ionic detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can be very effective. These detergents will coat the hydrophobic plastic surfaces, presenting a more hydrophilic interface to the solution and preventing this compound from binding.[4]

  • Bovine Serum Albumin (BSA): BSA is a protein that is commonly used as a blocking agent. It adsorbs to the plasticware, occupying the non-specific binding sites that would otherwise be available to this compound.[5]

The optimal concentration of these additives should be determined empirically for your specific assay, as high concentrations may affect cell viability or the experimental outcome.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or inconsistent bioactivity of this compound Non-specific binding of this compound to labware (pipette tips, microplates, tubes).1. Switch to low-binding labware: Use polypropylene or commercially available low-binding microplates and tubes. 2. Pre-treat labware: Before adding your experimental solutions, incubate the labware with a blocking solution containing BSA or a non-ionic detergent. 3. Include blocking agents in your assay buffer: Add a low concentration of BSA or a non-ionic detergent (e.g., Tween-20) to your cell culture medium or assay buffer.
High variability between replicate wells Inconsistent binding of this compound across the microplate.1. Ensure thorough mixing: Vortex solutions containing this compound and blocking agents immediately before dispensing. 2. Use low-binding pipette tips: This minimizes the loss of this compound during liquid handling steps. 3. Standardize incubation times: Ensure all wells are exposed to this compound for the same duration.
Cellular toxicity observed at lower than expected this compound concentrations Leaching of substances from the plasticware or interaction of this compound with the plastic.1. Use high-quality, certified labware: Ensure your labware is certified for cell culture and free of leachables. 2. Perform vehicle controls: Always include controls with the solvent used to dissolve this compound (e.g., DMSO) to assess solvent toxicity.

Quantitative Data Summary

The following tables summarize the general effectiveness of different labware materials and blocking agents in reducing non-specific binding of hydrophobic compounds. Note that specific quantitative data for this compound is limited; these tables are based on findings for other hydrophobic small molecules and proteins.

Table 1: Comparison of Labware Materials for Reducing Non-Specific Binding

Labware MaterialBinding Propensity for Hydrophobic CompoundsRecommended Use for this compound Experiments
Untreated PolystyreneHighNot recommended for sensitive assays.
Tissue-Culture Treated PolystyreneModerate to HighUse with caution; blocking agents are essential.
PolypropyleneLow to ModerateA better choice than polystyrene for storing and handling this compound solutions.
Low-Binding Surfaces (e.g., PEG-coated)Very LowHighly recommended for all this compound experiments, especially for dose-response studies.
GlassLow (but can still occur)Suitable for stock solution preparation; use siliconized glass for best results.

Table 2: Common Blocking Agents and Their Typical Working Concentrations

Blocking AgentMechanism of ActionTypical Concentration RangeConsiderations
Bovine Serum Albumin (BSA) Protein adsorption to surfaces, blocking sites for this compound.0.1% - 1% (w/v)Can sometimes interfere with protein-related assays. Ensure the BSA preparation is free of contaminants that might affect your experiment.
Tween-20 Non-ionic detergent that coats hydrophobic surfaces.0.01% - 0.1% (v/v)Can affect cell membrane integrity at higher concentrations. Optimize concentration for your cell type.
Triton X-100 Non-ionic detergent that coats hydrophobic surfaces.0.01% - 0.1% (v/v)Similar to Tween-20, cytotoxicity should be evaluated.

Key Experimental Protocols

Given that this compound is a pyrethroid insecticide, a common in vitro application is the assessment of its neurotoxicity. Below is a detailed protocol for a neuronal viability assay.

Protocol: Neuronal Viability Assay Using Primary Cortical Neurons

Objective: To determine the effect of this compound on the viability of primary cortical neurons.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., Neurobasal medium with 0.1% BSA)

Procedure:

  • Cell Seeding:

    • Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 5 x 104 cells/well.

    • Culture the cells for 7-10 days to allow for the formation of a mature neuronal network.

  • Labware Pre-treatment (Blocking):

    • One hour before this compound treatment, carefully remove half of the culture medium from each well.

    • Add an equal volume of blocking buffer (Neurobasal medium with 0.1% BSA) to each well.

    • Incubate for 1 hour at 37°C.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the blocking buffer. Ensure the final DMSO concentration does not exceed 0.1%.

    • Carefully remove the medium containing the blocking agent from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Visualizations

Logical Workflow for Minimizing this compound Binding

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start Experiment labware Select Labware (Low-binding or Polypropylene) start->labware blocking Prepare Blocking Solution (e.g., 0.1% BSA or 0.05% Tween-20) labware->blocking pretreat Pre-treat Labware with Blocking Solution blocking->pretreat prepare_this compound Prepare this compound Dilutions in Buffer with Blocking Agent pretreat->prepare_this compound cell_treatment Treat Cells with this compound prepare_this compound->cell_treatment assay Perform Assay (e.g., Viability, Neurotoxicity) cell_treatment->assay data Data Acquisition assay->data analysis Analyze Results data->analysis end End analysis->end

A logical workflow for conducting in vitro experiments with this compound.

Signaling Pathway: Pyrethroid Action on Voltage-Gated Sodium Channels

Pyrethroids, including this compound, primarily act on voltage-gated sodium channels (VGSCs) in neurons. They bind to the open state of the channel, preventing its inactivation and leading to a persistent influx of sodium ions. This disrupts normal nerve signaling, causing hyperexcitability and eventual paralysis.

G cluster_membrane Neuronal Membrane VGSC_closed VGSC (Resting State) VGSC_open VGSC (Open State) VGSC_closed->VGSC_open Opens VGSC_inactivated VGSC (Inactivated State) VGSC_open->VGSC_inactivated Inactivates Na_influx Persistent Na+ Influx VGSC_open->Na_influx Prolongs VGSC_inactivated->VGSC_closed Resets Depolarization Depolarization Depolarization->VGSC_closed Activates Repolarization Repolarization Repolarization->VGSC_inactivated This compound This compound This compound->VGSC_open Binds to Hyperexcitability Neuronal Hyperexcitability Na_influx->Hyperexcitability Leads to G This compound This compound ROS Increased ROS Production This compound->ROS p53 p53 Upregulation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Technical Support Center: Enhancing the Resolution of Dimethrin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Dimethrin stereoisomers in chiral chromatography. As specific literature on the chiral separation of this compound is limited, the methodologies and data presented are based on established protocols for structurally similar pyrethroid compounds, such as deltamethrin (B41696) and permethrin (B1679614). These should serve as a robust starting point for method development and optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound stereoisomers in a question-and-answer format.

Question: Why am I seeing poor or no resolution between the this compound stereoisomers?

Answer:

Poor resolution in chiral chromatography can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. This compound, a pyrethroid, may be successfully resolved on polysaccharide-based or Pirkle-type columns.

    • Recommendation: Screen different types of CSPs. Polysaccharide-based columns like Chiralpak® and Chiralcel® are often a good starting point for pyrethroids.[1][2]

  • Incorrect Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the alcohol modifier, significantly impacts selectivity.

    • Recommendation: Systematically vary the alcohol (e.g., isopropanol (B130326), ethanol) concentration in the mobile phase (typically n-hexane). Start with a low percentage of alcohol and gradually increase it.[1][2]

  • Mobile Phase Additives: Acidic or basic additives can improve peak shape and resolution by interacting with the analyte or the stationary phase.

    • Recommendation: For pyrethroids, which are esters, additives may not always be necessary. However, if peak tailing is observed, consider adding a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), depending on the nature of any impurities or degradation products.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Recommendation: Optimize the column temperature. Both increasing and decreasing the temperature can have a positive effect on resolution, depending on the specific interaction between the analyte and the CSP.

  • Flow Rate: A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.

    • Recommendation: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).

G start Poor or No Resolution csp Select Appropriate CSP (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase (Hexane/Alcohol Ratio) csp->mobile_phase additives Consider Additives (if peak tailing occurs) mobile_phase->additives temperature Optimize Temperature additives->temperature flow_rate Reduce Flow Rate temperature->flow_rate end Improved Resolution flow_rate->end

Caption: Troubleshooting workflow for poor chiral HPLC separation.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer:

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or extra-column effects.

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica (B1680970) support of the CSP can lead to peak tailing.

    • Recommendation: Introduce a mobile phase additive. A small amount of a competing compound (e.g., a basic modifier like DEA for a basic analyte) can block active sites on the stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Degradation: Over time, column performance can degrade.

    • Recommendation: Flush the column with a strong solvent or, if necessary, replace it.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is best for this compound stereoisomer separation?

A1: While specific data for this compound is unavailable, polysaccharide-based chiral stationary phases are highly effective for other pyrethroids.[1] Columns such as Chiralpak® and Chiralcel® series (e.g., OD-H, IG, IJ) are recommended as a starting point. Cyclodextrin-based columns have also been used for the separation of pyrethroid enantiomers.

Q2: What is a typical starting mobile phase for method development?

A2: For normal-phase chromatography on polysaccharide-based CSPs, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point would be 95:5 (v/v) n-hexane:isopropanol. The ratio can then be optimized to improve resolution.

Q3: How can I confirm the elution order of the stereoisomers?

A3: The elution order is specific to the combination of the analyte, CSP, and mobile phase. Without individual stereoisomer standards, it is not possible to definitively assign the peaks. If standards are available, they can be injected individually. Alternatively, a polarimetric detector can provide information on the optical rotation of the eluting peaks.

Q4: Can I use reversed-phase chromatography for this compound chiral separation?

A4: While normal-phase chromatography is more common for pyrethroid chiral separations, reversed-phase methods have been developed for the diastereomeric separation of some pyrethroids on achiral columns. For enantiomeric separation, specialized reversed-phase chiral columns would be required.

Experimental Protocols (Starting Points for Method Development)

The following protocols are based on successful separations of pyrethroids structurally similar to this compound and should be adapted for method development.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method is adapted from the separation of permethrin stereoisomers.

  • Columns: Chiralpak® IG-3 (250 mm x 4.6 mm i.d., 3 µm) coupled with Chiralpak® IJ-3 (250 mm x 4.6 mm i.d., 3 µm)

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1.0 mg/mL in Ethanol

Method 2: Cyclodextrin-Based CSP (Reversed Phase)

This method is based on the separation of permethrin enantiomers using a beta-cyclodextrin (B164692) column.

  • Column: Beta-cyclodextrin based stationary phase

  • Mobile Phase: Methanol and water gradient

  • Temperature: Optimized in the range of 288-318 K

  • Detection: UV

Method Development Workflow

G start Define Separation Goal screen_csp Screen Chiral Columns (Polysaccharide, Cyclodextrin) start->screen_csp screen_mp Screen Mobile Phases (Normal & Reversed Phase) screen_csp->screen_mp optimize Optimize Best Condition (Modifier %, Temp, Flow Rate) screen_mp->optimize validate Method Validation optimize->validate

Caption: General workflow for chiral method development.

Data Presentation

The following tables summarize typical performance data for the chiral separation of pyrethroids related to this compound. These values should be considered as targets during method development for this compound.

Table 1: Chromatographic Parameters for Permethrin Stereoisomer Separation

ParameterCondition 1 (CHIRALPAK® IG-3)Condition 2 (CHIRALPAK® IJ-3)Condition 3 (Coupled IG-3 & IJ-3)
Mobile PhaseHex/EtOH/DEA (95:5:0.1)Hex/EtOH/DEA (95:5:0.1)Hex/EtOH/DEA (90:10:0.1)
Resolution (Rs)Partial (3 peaks)Partial (3 peaks)Baseline resolution of all 4 isomers
ObservationsGood resolution of minor isomersGood resolution of major isomersSynergistic effect for full separation

Table 2: Chiral Separation of Deltamethrin Stereoisomers

ParameterValue
ColumnChiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-hexane/isopropanol (95:5 v/v)
Flow Rate1.0 mL/min
Temperature25°C
OutcomeSuccessful separation of enantiomers

References

Technical Support Center: Troubleshooting Poor Recovery of Dimethrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of the pyrethroid insecticide Dimethrin during sample preparation. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes for poor or inconsistent recovery of this compound?

Poor recovery of this compound is often multifactorial, stemming from its chemical properties and the complexities of the sample matrix. Key causes include:

  • Chemical Degradation: this compound, like other pyrethroids, is susceptible to degradation, particularly under alkaline conditions (pH > 7) and exposure to UV light.[1][2] The ester linkage in its structure can be hydrolyzed, leading to the loss of the parent compound.[2]

  • Suboptimal Extraction: The choice of extraction solvent and method is critical. Inefficient extraction can result from a poor match between the solvent polarity and that of this compound, or insufficient mixing and contact time.

  • Matrix Effects: Co-extracted compounds from complex matrices (e.g., soil, fatty tissues, pigmented plants) can interfere with the analytical signal.[3][4][5][6] This can lead to signal suppression or enhancement in the final analysis, causing inaccurate quantification.[5][6]

  • Adsorption: this compound can adsorb to the surfaces of glassware, plasticware, and even suspended particles within the sample, leading to losses during sample transfer and extraction.

  • Inadequate Sample Cleanup: Failure to remove interfering substances after extraction can lead to low recovery and compromise the analytical results.

Q2: My this compound recovery is low when using Liquid-Liquid Extraction (LLE). How can I improve it?

Several factors can be optimized in an LLE protocol:

  • Solvent Selection: Ensure the chosen organic solvent has a suitable polarity to efficiently partition this compound from the aqueous phase.[7] Common solvents for pyrethroid extraction include ethyl acetate (B1210297), dichloromethane, and hexane.[8] For more polar analytes, a more polar extraction solvent may be necessary.[7]

  • pH Adjustment: this compound is more stable in acidic to neutral conditions.[1] Adjusting the pH of the aqueous sample to a range of 5-7 can prevent hydrolysis and improve recovery.

  • Salting Out: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of this compound into the organic phase by reducing its solubility in the aqueous layer.

  • Emulsion Formation: Emulsions at the interface of the two liquid phases can trap the analyte.[9] To break emulsions, try centrifugation at a higher speed, adding a small amount of a different organic solvent, or using techniques like gentle swirling or passing the emulsion through a glass wool plug.

  • Sufficient Mixing: Ensure vigorous and adequate mixing to maximize the surface area between the two phases, allowing for efficient partitioning of this compound.[9]

Q3: I am experiencing poor this compound recovery with Solid-Phase Extraction (SPE). What should I troubleshoot?

For SPE, consider the following optimization steps:

  • Sorbent Selection: The choice of sorbent is critical. For pyrethroids like this compound, reversed-phase sorbents such as C18 are commonly used. However, the optimal sorbent may vary depending on the sample matrix.

  • Sample Loading: Ensure the sample is loaded at a slow and consistent flow rate to allow for proper interaction between this compound and the sorbent.[9] The pH of the sample should also be optimized for retention.

  • Washing Step: The wash solvent should be strong enough to remove interferences without eluting the this compound. A common approach is to use a mixture of water and a small percentage of an organic solvent (e.g., 5% methanol (B129727) in water).

  • Elution Step: The elution solvent must be strong enough to completely desorb the this compound from the sorbent.[9] If recovery is low, consider increasing the volume or the strength of the elution solvent (e.g., increasing the proportion of organic solvent).

  • Cartridge Drying: Ensure the cartridge is adequately dried after the wash step, as residual water can interfere with the elution of nonpolar compounds like this compound.[10]

Q4: My recoveries are inconsistent when using the QuEChERS method. What could be the issue?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used but can be prone to variability:

  • Matrix Type: The type of sample matrix significantly impacts recovery. For example, incurred pesticide residues that are integrated into a plant's biological system can be challenging to extract fully.

  • Sorbent Choice in dSPE: The type and amount of sorbent used in the dispersive SPE (dSPE) cleanup step are crucial. For pigmented samples, a sorbent like graphitized carbon black (GCB) may be needed, while primary secondary amine (PSA) is used to remove organic acids and sugars. The choice of sorbent can affect the recovery of different pesticides.

  • Salt Concentration: The amount of salt (e.g., MgSO4) used during the extraction and partitioning step can influence the recovery. Higher salt concentrations can enhance the partitioning of pesticides into the organic phase.

  • Homogenization: Ineffective homogenization of the initial sample can lead to inconsistent results.[11]

Experimental Protocols

Below are generalized protocols for common extraction methods that can be adapted for this compound analysis. Note: These are starting points, and optimization for your specific sample matrix and analytical instrumentation is recommended.

Protocol 1: General Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Homogenize solid samples. For liquid samples, ensure they are well-mixed.

  • pH Adjustment: Adjust the sample pH to between 5 and 7 using a suitable buffer or diluted acid/base.

  • Extraction:

    • Place a known amount of the sample (e.g., 5 g or 5 mL) into a separatory funnel.

    • Add an appropriate volume of an immiscible organic solvent (e.g., 20 mL of ethyl acetate or a hexane/acetone mixture).

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the mixture.

  • Collection: Drain the organic layer into a clean collection flask.

  • Repeat Extraction: Perform a second extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.

  • Drying and Concentration: Combine the organic extracts and dry them using anhydrous sodium sulfate. Evaporate the solvent to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile (B52724) or hexane).

Protocol 2: General Solid-Phase Extraction (SPE)
  • Cartridge Conditioning:

    • Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the SPE cartridge (e.g., C18).

    • Pass 5 mL of the conditioning solvent (e.g., methanol) through the cartridge.

    • Equilibrate the cartridge by passing 5 mL of reagent water, ensuring the sorbent does not go dry.[12]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove any residual water.[10]

  • Elution: Elute the this compound with a small volume (e.g., 5-10 mL) of a strong organic solvent (e.g., ethyl acetate or acetone).

  • Concentration and Reconstitution: Evaporate the eluate to near dryness and reconstitute in a known volume of a suitable solvent for analysis.

Protocol 3: General QuEChERS Protocol
  • Sample Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for better stability).

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 3000-4000 rpm) for 5 minutes to separate the layers.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1-6 mL) to a 2 mL or 15 mL centrifuge tube containing the dSPE sorbent mixture (e.g., MgSO₄, PSA, and/or C18/GCB depending on the matrix).

    • Vortex for 30 seconds to 1 minute.

  • Final Centrifugation: Centrifuge at a high speed (e.g., >5000 rpm) for 5 minutes.

  • Analysis: Take an aliquot of the supernatant for direct analysis or for further concentration and solvent exchange.

Data Presentation

The following table summarizes recovery data for Deltamethrin, a pyrethroid chemically similar to this compound, under various QuEChERS conditions. This data illustrates how matrix type and cleanup sorbents can influence recovery and should be considered when developing a method for this compound.

AnalyteMatrixExtraction MethodCleanup SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
DeltamethrinTomatoQuEChERSPSA + MgSO₄83 - 93< 15[13]
DeltamethrinSoilQuEChERSNot specified81.67 - 89.6< 10[13]
DeltamethrinStrawberryQuEChERSNot specified76.4Not specified[11]
DeltamethrinAppleQuEChERSNot specified88.9Not specified[11]
DeltamethrinSoybeanQuEChERSNot specified91.7Not specified[11]
DeltamethrinSoilQuEChERSC18~88 - 90Not specified[14]
DeltamethrinSoilQuEChERSNH₂~91 - 93Not specified[14]

Note: This data is for Deltamethrin and serves as an illustrative example. Actual recoveries for this compound may vary.

Visualizations

Troubleshooting Workflow for Poor this compound Recovery```dot

// Nodes start [label="Start: Poor this compound Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stability [label="Investigate Analyte Stability", fillcolor="#FBBC05", fontcolor="#202124"]; check_extraction [label="Evaluate Extraction Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; check_cleanup [label="Assess Cleanup Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; check_matrix [label="Consider Matrix Effects", fillcolor="#FBBC05", fontcolor="#202124"];

ph_uv [label="Check pH and UV Exposure\n(Stable at pH 5-7, avoid light)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Optimize Extraction Solvent\n(Polarity, Volume)", fillcolor="#F1F3F4", fontcolor="#202124"]; method [label="Refine Extraction Method\n(Mixing, Time, Temp)", fillcolor="#F1F3F4", fontcolor="#202124"]; sorbent [label="Select Appropriate Sorbent\n(SPE/dSPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="Optimize Wash/Elution Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; calibration [label="Use Matrix-Matched Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; istd [label="Employ Isotope-Labeled Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"];

solution [label="Recovery Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {check_stability, check_extraction, check_cleanup, check_matrix} [color="#4285F4"]; check_stability -> ph_uv [color="#5F6368"]; check_extraction -> solvent [color="#5F6368"]; check_extraction -> method [color="#5F6368"]; check_cleanup -> sorbent [color="#5F6368"]; check_cleanup -> elution [color="#5F6368"]; check_matrix -> calibration [color="#5F6368"]; check_matrix -> istd [color="#5F6368"];

ph_uv -> solution [color="#34A853"]; solvent -> solution [color="#34A853"]; method -> solution [color="#34A853"]; sorbent -> solution [color="#34A853"]; elution -> solution [color="#34A853"]; calibration -> solution [color="#34A853"]; istd -> solution [color="#34A853"]; }

Caption: A general workflow for the analysis of this compound in samples.

References

Strategies to prevent photolysis of Dimethrin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photolysis of Dimethrin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound photolysis and why is it a concern in my experiments?

A1: this compound is a synthetic pyrethroid insecticide susceptible to degradation upon exposure to light, a process known as photolysis. This degradation can lead to a loss of the compound's efficacy and the formation of various degradation products.[1][2][3] In experimental settings, photolysis can result in inaccurate and unreliable data, compromising the validity of your research. The primary degradation pathways for pyrethroids like this compound under UV irradiation include ester cleavage, photooxidation, photoisomerization, decyanation, and dehalogenation.[1][3]

Q2: What are the initial signs of this compound photolysis in my samples?

A2: The initial signs of this compound photolysis can be subtle and may not be visible to the naked eye. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can reveal a decrease in the concentration of the parent this compound compound and the appearance of new peaks corresponding to its photoproducts.

Q3: What wavelengths of light are most damaging to this compound?

A3: Pyrethroids are known to be susceptible to UV irradiation. While specific data for this compound is limited, studies on other pyrethroids like deltamethrin (B41696) and cypermethrin (B145020) show significant degradation under UV light, particularly in the UV-C (around 254 nm) and UV-A (320–380 nm) ranges. It is best to assume that exposure to any direct sunlight or artificial UV source poses a risk.

Q4: Can I use a simple filter to protect my this compound samples?

A4: Yes, using UV-filtering materials can be a simple and effective first line of defense. Amber glass or plasticware can block a significant portion of UV radiation. Additionally, applying UV-filtering films to windows or light sources in the laboratory can help reduce ambient UV exposure.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and provides actionable solutions to mitigate photolysis.

Issue Possible Cause Troubleshooting Steps
Inconsistent results between experimental replicates. Differential light exposure between samples.1. Ensure all samples are handled under consistent lighting conditions. 2. Use amber-colored vials or wrap containers in aluminum foil. 3. Work in a light-controlled room or use a fume hood with the sash lowered to block overhead lighting.
Rapid loss of this compound concentration in solution. Photolysis due to exposure to laboratory lighting or sunlight.1. Minimize the duration of light exposure during sample preparation and analysis. 2. Incorporate a photostabilizer into your formulation (see Experimental Protocols). 3. Conduct experiments under red light, which has lower energy and is less likely to cause photolysis.
Appearance of unknown peaks in analytical chromatograms. Formation of photodegradation products.1. Confirm the identity of the degradation products using techniques like LC-MS. 2. Review your experimental setup to identify and eliminate sources of UV light exposure. 3. Implement the preventative strategies outlined in this guide.

Quantitative Data on Pyrethroid Photodegradation

Pyrethroid Experimental Conditions Half-life (t½) Reference
DeltamethrinIn methanol/acetone (9/1) under a 400W mercury lamp< 25 minutes
DeltamethrinIn acetonitrile (B52724) under UV irradiation (24h)~70% degradation
CypermethrinThin film under 254 nm radiationQuantum yield of 0.41
CypermethrinThin film under 310 nm radiationQuantum yield of 0.25

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound in Solution

This protocol outlines a method to quantify the rate of this compound photolysis in a specific solvent and under a controlled light source.

Materials:

  • This compound standard

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Amber and clear glass vials with caps

  • UV light source with a defined wavelength (e.g., 254 nm or 365 nm)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Aluminum foil

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Aliquot the stock solution into a series of both amber and clear glass vials.

  • Wrap a subset of the clear vials in aluminum foil to serve as dark controls.

  • Place the vials (clear, amber, and dark controls) at a fixed distance from the UV light source.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one of each type of vial.

  • Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Protocol 2: Evaluating the Efficacy of a Photostabilizer

This protocol describes how to test the effectiveness of a photostabilizing agent in preventing this compound photolysis.

Materials:

  • Same as Protocol 1

  • Photostabilizer candidate (e.g., a UV absorbent like amyl paradimethylaminobenzoate or an antioxidant like 2,6-di-tert-butyl-p-cresol)

Methodology:

  • Prepare two sets of this compound solutions in clear vials as described in Protocol 1.

  • To one set of solutions, add the photostabilizer at a specific concentration (e.g., 1-5% by weight). The other set will serve as the unstabilized control.

  • Include dark controls for both the stabilized and unstabilized solutions.

  • Expose the vials to the UV light source as in Protocol 1.

  • Analyze the samples by HPLC at the designated time points.

  • Compare the degradation rates of this compound in the stabilized and unstabilized solutions to evaluate the efficacy of the photostabilizer.

Visualizations

This compound Photodegradation Pathways

General Photodegradation Pathways for Pyrethroids This compound This compound UV_Light UV Light Exposure Isomerization Photoisomerization UV_Light->Isomerization Ester_Cleavage Ester Bond Cleavage UV_Light->Ester_Cleavage Oxidation Photooxidation UV_Light->Oxidation Other Other Reactions (e.g., Decyanation) UV_Light->Other Degradation_Products Inactive Degradation Products Isomerization->Degradation_Products Ester_Cleavage->Degradation_Products Oxidation->Degradation_Products Other->Degradation_Products

Caption: General photodegradation pathways for pyrethroids like this compound.

Experimental Workflow for Photostability Testing

Workflow for this compound Photostability Testing A Prepare this compound Stock Solution B Aliquot into Clear, Amber, and Dark Control Vials A->B C Expose to Controlled UV Light Source B->C D Sample at Predetermined Time Intervals C->D E Analyze this compound Concentration by HPLC D->E F Plot Concentration vs. Time E->F G Determine Degradation Rate F->G

Caption: Experimental workflow for assessing the photostability of this compound.

Troubleshooting Flowchart for this compound Photolysis

Troubleshooting this compound Photolysis Start Inconsistent Results or Suspected Degradation Check_Light Review Light Exposure Conditions Start->Check_Light Is_Protected Are Samples Shielded from UV Light? Check_Light->Is_Protected Protect_Samples Use Amber Vials or Aluminum Foil Is_Protected->Protect_Samples No Check_Stabilizer Is a Photostabilizer Being Used? Is_Protected->Check_Stabilizer Yes Protect_Samples->Check_Stabilizer Add_Stabilizer Incorporate a UV Absorbent or Antioxidant Check_Stabilizer->Add_Stabilizer No Analyze Re-run Experiment and Analyze Results Check_Stabilizer->Analyze Yes Add_Stabilizer->Analyze End Problem Resolved Analyze->End

Caption: A decision-making flowchart for troubleshooting this compound photolysis.

References

Validation & Comparative

Comparative Neurotoxicity of Dimethrin and Deltamethrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the neurotoxic properties of Dimethrin and Deltamethrin, two synthetic pyrethroid insecticides. The information is curated for researchers, scientists, and professionals in drug development, with a focus on mechanistic differences, quantitative toxicity data, and relevant experimental methodologies.

Introduction and Classification

This compound and Deltamethrin belong to the pyrethroid class of insecticides, which are synthetic analogs of naturally occurring pyrethrins.[1] Their neurotoxic effects are the basis of their insecticidal activity and also the primary concern for off-target toxicity in mammals.[2] Pyrethroids are broadly categorized into two classes, Type I and Type II, based on their chemical structure and the distinct toxicological syndromes they produce.[3][4]

  • Type I Pyrethroids (e.g., this compound): These compounds lack an α-cyano group in their molecular structure.[1][3] In mammals, high doses typically produce the "T-syndrome," characterized by aggressive sparring, sensitivity to stimuli, and fine tremors that progress to whole-body tremors and prostration.[1]

  • Type II Pyrethroids (e.g., Deltamethrin): These compounds are distinguished by the presence of an α-cyano moiety.[1][3] They induce a more severe "CS-syndrome" at high doses, which includes pawing, burrowing, profuse salivation, and coarse tremors leading to sinuous writhing (choreoathetosis) and clonic seizures.[1][5]

Generally, Type II pyrethroids are considered more toxic to mammals than Type I pyrethroids.[6]

G cluster_type1 Type I cluster_type2 Type II Pyrethroids Pyrethroid Insecticides TypeI Lacks α-cyano group (e.g., this compound) Pyrethroids->TypeI classified as TypeII Contains α-cyano group (e.g., Deltamethrin) Pyrethroids->TypeII classified as TSyndrome Induces T-Syndrome (Tremors) TypeI->TSyndrome causes CSSyndrome Induces CS-Syndrome (Choreoathetosis, Salivation) TypeII->CSSyndrome causes G Pyrethroid Pyrethroid (this compound or Deltamethrin) VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to ProlongedOpening Inhibition of Channel Inactivation & Deactivation VGSC->ProlongedOpening Causes NaInflux Prolonged Na+ Influx ProlongedOpening->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization RepetitiveFiring Repetitive Neuronal Firing (Hyperexcitability) Depolarization->RepetitiveFiring Neurotoxicity Neurotoxicity (T or CS Syndrome) RepetitiveFiring->Neurotoxicity G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start Neurotoxicity Assessment of Pyrethroids PatchClamp Electrophysiology (Patch-Clamp) Start->PatchClamp Behavioral Behavioral Assessment (e.g., Open-Field, FOB) Start->Behavioral Neurochem Neurochemical Assays (e.g., Neurotransmitter Release) PatchClamp->Neurochem informs Toxico Toxicokinetics (Blood/Brain Concentration) Behavioral->Toxico correlates with

References

Inter-laboratory Validation of a Standard Operating Procedure for Pyrethroid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: This guide focuses on the inter-laboratory validation of analytical methods for Deltamethrin . While the initial topic specified Dimethrin, a comprehensive search of scientific literature revealed a scarcity of recent, detailed analytical validation data for this largely obsolete pyrethroid.[1] In contrast, Deltamethrin, a structurally similar and widely used pyrethroid, is supported by extensive validation data from collaborative studies.[2][3][4] Therefore, Deltamethrin is used here as a representative compound to illustrate the principles and data involved in the inter-laboratory validation of a standard operating procedure for pyrethroid analysis.

This document provides an objective comparison of a collaboratively studied Standard Operating Procedure (SOP) for Deltamethrin analysis with alternative methods. It is intended for researchers, analytical scientists, and quality assurance professionals in the field of pesticide analysis.

Validated Standard Operating Procedure: Normal-Phase HPLC

A robust, normal-phase High-Performance Liquid Chromatography (HPLC) method for the determination of Deltamethrin in technical materials and various formulations was the subject of a Collaborative International Pesticides Analytical Council (CIPAC) collaborative study involving 14 laboratories.[2] This method stands as a well-validated SOP for quality control and formulation analysis.

Comparison of Analytical Methods for Pyrethroid Analysis

While the CIPAC HPLC method is validated for formulation analysis, other methods are prevalent for residue analysis in complex matrices, often requiring greater sensitivity and selectivity. The following table compares the validated HPLC SOP with common alternative methods like Gas Chromatography with Electron Capture Detection (GC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Normal-Phase HPLC-UV (CIPAC Method) Gas Chromatography-ECD (GC-ECD) Gas Chromatography-MS (GC-MS)
Principle Separation based on polarity using a silica (B1680970) gel column, with UV detection.Separation of volatile compounds with a highly sensitive detector for electrophilic compounds like halogenated pesticides.Separation of volatile compounds with detection and confirmation based on the mass-to-charge ratio of fragmented ions.
Primary Use Quantification of active ingredient in technical materials and formulations.Quantification of low-level residues in environmental and food samples.Confirmation and quantification of residues, offering high selectivity.
Selectivity Moderate; relies on chromatographic retention time for identification.High for electronegative compounds, but susceptible to co-eluting interferences.Very High; provides structural information for definitive identification.
Sensitivity Suitable for high-concentration samples (e.g., % level).Very High; suitable for trace and ultra-trace analysis (ppb levels).High; often comparable to or slightly less sensitive than ECD but highly specific.
Validation Validated through a 14-laboratory international collaborative study.Validated in several inter-laboratory studies for multi-residue analysis in various matrices.Often used as a confirmatory method in collaborative studies alongside GC-ECD.
Inter-laboratory Study Performance Data

The performance of an analytical method is rigorously assessed through inter-laboratory studies to determine its repeatability and reproducibility. The following table summarizes typical performance data for pyrethroid analysis methods validated through such studies.

Method Matrix Analyte Repeatability (RSDr) Reproducibility (RSDR) Recovery (%)
GC-ECDMilk6 Pyrethroids1.5 - 6.8%33 - 50%Not specified
GC-ECDBeef Fat6 Pyrethroids7 - 13%30 - 62%Not specified
GC-MSPork10 Pyrethroids0.4 - 6.9%Not specified80.9 - 106.3%
GC-MSEgg10 Pyrethroids0.6 - 6.7%Not specified75.2 - 106.2%
HPLC-UVFormulationsDeltamethrinData from collaborative study implies acceptable precisionData from collaborative study implies acceptable precisionNot specified

Note: Specific RSDr and RSDR values from the CIPAC HPLC study were not available in the abstract; however, its adoption as a standard method implies that these values met accepted criteria for precision.

Experimental Protocols

Protocol 1: CIPAC HPLC Method for Deltamethrin Formulation Analysis

This protocol is a summary of the validated method used in the international collaborative study.

1. Principle: Samples are dissolved in an isooctane-1,4-dioxane solvent mixture. Deltamethrin is separated by normal-phase liquid chromatography on a silica gel column and quantified by peak area using a UV detector.

2. Apparatus:

  • Liquid Chromatograph: Equipped with a constant flow pump, a 20 µL sample loop, and capable of generating 2200 psi.

  • Detector: UV detector set at 254 nm.

  • Column: Silica gel column.

3. Reagents and Standards:

  • Solvent Mixture: Isooctane-1,4-dioxane (80 + 20 v/v).

  • Mobile Phase: As appropriate for silica gel chromatography.

  • Deltamethrin Standard: Analytical grade.

4. Sample Preparation:

  • Technical and Emulsifiable Concentrates: Accurately weigh a sample portion containing approximately 50 mg of Deltamethrin into a 100 mL flask and dissolve in the solvent mixture.

  • Wettable Powders: Accurately weigh a sample portion containing approximately 50 mg of Deltamethrin into a 100 mL flask. Add 50 mL of the solvent mixture by pipet and sonicate for 15 minutes. Filter the solution through a 5 µm filter.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.6 mL/min.

  • Temperature: Ambient.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

6. Analysis: Inject the standard solution followed by the sample solutions. Calculate the Deltamethrin content based on the peak areas obtained.

Visualizations

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of an inter-laboratory method validation and the biological mechanism of action for pyrethroid insecticides.

InterLab_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation SOP Develop & Finalize SOP Protocol Prepare Detailed Protocol SOP->Protocol Samples Prepare & Homogenize Samples Protocol->Samples Labs Recruit Participating Labs Samples->Labs Distribute Distribute Samples & SOP Labs->Distribute Analyze Labs Perform Analysis Distribute->Analyze Report Labs Report Results Analyze->Report Collect Collect & Screen Data Report->Collect Stats Statistical Analysis (ISO 5725) Collect->Stats Performance Calculate RSDr & RSDR Stats->Performance FinalReport Prepare Final Report Performance->FinalReport

Caption: Workflow for an inter-laboratory method validation study.

Pyrethroid_MoA Pyrethroid Pyrethroid Insecticide (e.g., Deltamethrin) Binding Binds to α-subunit of the VGSC Pyrethroid->Binding targets NaChannel Voltage-Gated Sodium Channel (VGSC) in Neuron Membrane ChannelMod Inhibits Channel Deactivation (Keeps Channel Open) NaChannel->ChannelMod is modified Binding->NaChannel NaInflux Prolonged Influx of Na+ Ions ChannelMod->NaInflux leads to Depolarization Persistent Membrane Depolarization NaInflux->Depolarization RepetitiveDischarge Repetitive Neuronal Firing Depolarization->RepetitiveDischarge Paralysis Paralysis & Insect Death ('Knockdown' Effect) RepetitiveDischarge->Paralysis

Caption: Mechanism of action of pyrethroid insecticides on nerve cells.

References

A Comparative Study: The Environmental Persistence of Dimethrin and Modern Pyrethroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Pyrethroid Environmental Fate

This guide provides a comparative analysis of the environmental persistence of the obsolete pyrethroid, Dimethrin, with that of modern, widely used pyrethroids: Deltamethrin, Cypermethrin, and Permethrin. While quantitative data for this compound is scarce due to its discontinued (B1498344) use, this report compiles available information and contrasts it with the extensive data available for its modern counterparts. The comparison focuses on key environmental fate parameters, including half-life in soil and water, and susceptibility to photodegradation. Detailed experimental protocols and visual representations of degradation pathways and workflows are provided to support a comprehensive understanding.

Comparative Data on Environmental Persistence

The environmental persistence of pyrethroids is a critical factor in assessing their ecological impact. The following table summarizes the available data for this compound and compares it with the established values for Deltamethrin, Cypermethrin, and Permethrin. It is important to note the limited quantitative information available for this compound.

ParameterThis compoundDeltamethrinCypermethrinPermethrin
Soil Half-life (Aerobic) Data not available. Considered to be not highly mobile and likely to bind to soil.11 - 72 days[1]Moderately persistent, with a half-life of approximately 2 months[2]11 - 113 days, with a typical value around 40 days[3]
Water Half-life Low aqueous solubility. Data on half-life is not readily available.8 - 48 hours[1]9 - 17 days (aerobic and anaerobic metabolism)[2]19 - 27 hours in the water column[3]
Photostability Data not available. As an older pyrethroid, it is likely less photostable than modern pyrethroids.Stable to direct aqueous photolysis in a 30-day study.[1] Degrades via photolysis in soil.[1]Degraded by sunlight.[4]Moderately susceptible to degradation via photolysis in water and soil.[5]
General Persistence Note Largely considered obsolete.Not persistent in soil.[6]Moderately persistent in the environment.[2]Not expected to persist in soil or water systems.[7]

Experimental Protocols for Determining Environmental Persistence

The data presented in this guide are typically determined using standardized laboratory and field study protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[4][8]

Soil Half-life Determination (Aerobic)

A common method for determining the aerobic soil half-life of a pesticide is based on OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .

Methodology:

  • Soil Selection: A representative soil sample is collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The pyrethroid, often radiolabeled for easier tracking, is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content. Aerobic conditions are maintained by ensuring adequate air exchange.

  • Sampling and Analysis: At specified time intervals, soil samples are taken and extracted. The concentration of the parent pyrethroid and its major degradation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Half-life Calculation: The half-life (DT50) is calculated from the rate of disappearance of the parent compound, typically assuming first-order kinetics.[9]

Water Half-life Determination

The persistence of a pesticide in water is assessed through hydrolysis and biodegradation studies, often following guidelines like OECD Guideline 111: Hydrolysis as a Function of pH and OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems .

Methodology (Hydrolysis):

  • Buffer Solutions: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared.

  • Test Substance Application: The pyrethroid is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound.

  • Half-life Calculation: The half-life is determined for each pH value. Pyrethroids are generally more stable in acidic to neutral conditions and hydrolyze more rapidly under alkaline conditions.[10][11]

Photostability Testing

Photostability testing evaluates the degradation of a pesticide when exposed to light, following guidelines such as ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products .[12][13]

Methodology:

  • Sample Preparation: The pyrethroid is applied as a thin film on an inert surface (e.g., glass) or dissolved in a solvent.

  • Light Exposure: The samples are exposed to a controlled light source that mimics natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark to account for non-photolytic degradation.

  • Sampling and Analysis: At set intervals, the concentration of the parent compound is measured.

  • Quantum Yield and Half-life: The rate of degradation is used to calculate the quantum yield and the environmental half-life under specific light conditions.

Visualizing Experimental and Degradation Pathways

To further elucidate the processes involved in determining environmental persistence and the subsequent breakdown of pyrethroids, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Interpretation soil_prep Soil/Water Sample Collection & Characterization aerobic_soil Aerobic Soil Incubation (Controlled Temp & Moisture) soil_prep->aerobic_soil pyrethroid_prep Pyrethroid Application (Radiolabeled) pyrethroid_prep->aerobic_soil aquatic_system Aquatic System Incubation (Water/Sediment) pyrethroid_prep->aquatic_system photolysis_chamber Photolysis Chamber (Controlled Light Exposure) pyrethroid_prep->photolysis_chamber sampling Periodic Sampling aerobic_soil->sampling aquatic_system->sampling photolysis_chamber->sampling extraction Solvent Extraction sampling->extraction quantification Chromatographic Analysis (HPLC/GC) extraction->quantification half_life Half-Life (DT50) Calculation quantification->half_life degradation_products Identification of Degradation Products quantification->degradation_products

Caption: Generalized workflow for assessing pyrethroid environmental persistence.

Pyrethroid_Degradation cluster_pathways Primary Degradation Pathways cluster_products Major Degradation Products Pyrethroid Pyrethroid Molecule Hydrolysis Hydrolysis (Ester Cleavage) Pyrethroid->Hydrolysis Photolysis Photolysis (UV Light) Pyrethroid->Photolysis Microbial Microbial Degradation (Enzymatic) Pyrethroid->Microbial Acid Carboxylic Acid Derivative Hydrolysis->Acid Alcohol Alcohol Derivative Hydrolysis->Alcohol Photolysis->Acid Photolysis->Alcohol Microbial->Acid Microbial->Alcohol Further_Degradation Further Degradation & Mineralization (CO2, H2O, etc.) Acid->Further_Degradation Alcohol->Further_Degradation

Caption: Simplified degradation pathways for pyrethroid insecticides.

Conclusion

References

Validating the Insecticidal Spectrum of Dimethrin Against Various Pest Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the insecticidal efficacy of Dimethrin (commonly known as Deltamethrin) against a range of common pest species. Through a meticulous review of experimental data, this document compares the performance of this compound with other pyrethroid insecticides, namely Bifenthrin and Cyfluthrin. Detailed experimental protocols are provided to ensure transparency and reproducibility of the cited findings. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Comparative Efficacy of Pyrethroid Insecticides

The insecticidal activity of this compound and its alternatives is typically quantified using metrics such as the median lethal dose (LD50) and median lethal concentration (LC50). The LD50 represents the dose of a substance required to kill 50% of a test population, while the LC50 is the concentration in a medium (e.g., air or water) that causes 50% mortality. The following tables summarize the available data for key pest species.

InsecticidePest SpeciesLD50 (ng/insect)Application MethodReference
This compound (Deltamethrin) Musca domestica (Housefly)2.87 - 1793Topical Application[1]
0.0185 ppm (Lab Strain)Topical Application[2][3][4]
0.0759 ppm (Field Strain)Topical Application[2]
Cyfluthrin Musca domestica (Housefly)0.0133 ppm (Lab Strain)Topical Application
0.0846 ppm (Field Strain)Topical Application
Cypermethrin Musca domestica (Housefly)0.0223 ppm (Lab Strain)Topical Application
0.0645 ppm (Field Strain)Topical Application

Table 1: Comparative Topical Toxicity of Pyrethroids against Musca domestica

InsecticidePest SpeciesLD50 (ppm)Application MethodReference
This compound (Deltamethrin) Blattella germanica (German Cockroach)8.56Residual Contact
Malathion Blattella germanica (German Cockroach)4.29Residual Contact
Fenitrothion Blattella germanica (German Cockroach)5.11Residual Contact

Table 2: Comparative Residual Toxicity of Insecticides against Blattella germanica

InsecticidePest SpeciesLC50 (µg/cm²)Application MethodReference
This compound (Deltamethrin) Tribolium castaneum (Red Flour Beetle)--
Pirimiphos-methyl Tribolium castaneum (Red Flour Beetle)0.007Thin Film Residue
Chlorpyrifos-methyl Tribolium castaneum (Red Flour Beetle)-Thin Film Residue
Cyfluthrin Tribolium castaneum (Red Flour Beetle)-Thin Film Residue
Cypermethrin Tribolium castaneum (Red Flour Beetle)-Thin Film Residue

Table 3: Comparative Contact Toxicity of Insecticides against Tribolium castaneum

Note: A hyphen (-) indicates that specific data was not available in the reviewed literature under directly comparable conditions.

Experimental Protocols

The data presented in this guide is derived from studies employing standardized laboratory bioassays. The following methodologies are representative of the key experiments cited.

Topical Application Bioassay (for LD50 determination)

This method is commonly used to determine the intrinsic toxicity of an insecticide through direct contact.

  • Insect Rearing: Test insects (e.g., Musca domestica) are reared under controlled laboratory conditions (e.g., 25±2°C, 60±5% RH, and a 12:12 hour light:dark photoperiod) to ensure uniformity.

  • Insecticide Dilution: A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone. Serial dilutions are then made to create a range of concentrations.

  • Application: A precise volume (e.g., 1 microliter) of each dilution is applied to the dorsal thorax of individual, immobilized insects using a calibrated microapplicator. A control group is treated with the solvent alone.

  • Observation: Treated insects are transferred to clean containers with access to food and water and held under the same environmental conditions as rearing.

  • Mortality Assessment: Mortality is recorded at specified time intervals, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make coordinated movements when prodded.

  • Data Analysis: The dose-mortality data is subjected to probit analysis to calculate the LD50 value, which is the dose estimated to cause 50% mortality in the test population.

Residual Contact Bioassay (for LC50 determination)

This method assesses the efficacy of an insecticide when applied to a surface, simulating field conditions where pests come into contact with treated areas.

  • Surface Treatment: A known amount of the insecticide formulation is dissolved in a volatile solvent (e.g., acetone) and applied evenly to the inner surface of a glass jar or petri dish. The solvent is allowed to evaporate completely, leaving a uniform residue of the insecticide.

  • Insect Exposure: A known number of test insects (e.g., Blattella germanica) are introduced into the treated container. A control group is exposed to a container treated only with the solvent.

  • Exposure Duration: Insects are exposed to the treated surface for a defined period (e.g., 1 hour).

  • Post-Exposure Observation: After the exposure period, insects are transferred to clean containers with food and water.

  • Mortality Assessment: Mortality is recorded at set intervals (e.g., 24, 48, and 72 hours) after the initial exposure.

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50, the concentration of the insecticide residue that causes 50% mortality.

Mandatory Visualizations

Signaling Pathway of Pyrethroid Insecticides

Pyrethroids, including this compound, exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. The following diagram illustrates this mechanism of action.

Pyrethroid_Mechanism_of_Action cluster_neuron Insect Neuron Na_channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_channel->Depolarization Prolonged sodium ion influx Pyrethroid This compound (Pyrethroid) Pyrethroid->Na_channel Binds to and modifies channel gating Repetitive_Discharge Repetitive Nerve Firing Depolarization->Repetitive_Discharge Paralysis Paralysis Repetitive_Discharge->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.

Experimental Workflow for Efficacy Validation

The process of validating the insecticidal spectrum of a compound like this compound involves a structured experimental workflow, from initial hypothesis to final data analysis and comparison.

Insecticide_Efficacy_Workflow start Hypothesis: This compound is effective against target pests rearing Pest Species Rearing start->rearing protocol Selection of Bioassay Protocol (e.g., Topical, Residual) rearing->protocol dilution Insecticide Serial Dilutions protocol->dilution exposure Insect Exposure to Insecticide dilution->exposure data_collection Mortality Data Collection exposure->data_collection analysis Probit Analysis (LD50 / LC50 Calculation) data_collection->analysis comparison Comparison with Alternative Insecticides analysis->comparison conclusion Conclusion on Insecticidal Spectrum comparison->conclusion

Caption: Experimental workflow for validating the insecticidal spectrum of this compound.

References

A Guide to Performance Verification of Dimethrin Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring that instruments are correctly calibrated and methods are validated. This guide provides a framework for the performance verification of Dimethrin Certified Reference Materials, offering a comparative look at key quality attributes.

Comparative Analysis of Certified Reference Materials

The performance of a CRM is defined by several key parameters, which are documented in its Certificate of Analysis (CoA). When comparing CRMs from different suppliers, a thorough evaluation of these parameters is crucial. The following table summarizes the certified property values for Deltamethrin CRMs from various producers, which can be used as a template for comparing this compound CRMs.

Table 1: Comparison of Certified Property Values for Deltamethrin CRMs

ParameterSupplier ASupplier BSupplier C
Certified Purity 99.9%99.7%Not Specified
Expanded Uncertainty ± 0.1%± 0.2% (relative)Not Specified
Traceability SI via in-house validated methodMetrological community standardsPrimary material from an NMI (e.g., NIST, NMIJ)[1]
Analytical Method(s) HPLC[2]GC (FID), Potentiometric Titration[3]Quantitative NMR[1]
Minimum Sample Amount 2 mg8-15 mgNot Specified
Storage Conditions Freezer (-18°C or below)Room temperature, dark and dry2-8°C
Accreditation ISO 17034, ISO/IEC 17025National technique criterion for CRMISO/IEC 17025, ISO 17034

Note: Data presented is for Deltamethrin CRMs and is for illustrative purposes. Users should consult the specific Certificate of Analysis for the this compound CRM lot they are evaluating.

Key Performance Verification Experiments

The certified values on a CoA are underpinned by rigorous experimental testing. The following sections detail the methodologies for key experiments in CRM performance verification.

Purity Assessment

Purity is the most critical attribute of a CRM. It is typically determined using a mass balance approach, where the content of the main component is calculated by subtracting the amounts of all identified impurities (including water and residual solvents) from 100%.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or Diode Array Detector (DAD) is commonly used.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18, is typically employed.

    • Mobile Phase: A mixture of organic solvents like acetonitrile (B52724) and water is often used in an isocratic or gradient elution mode.

    • Flow Rate: A constant flow rate is maintained, for example, 1.0 mL/min.

    • Detection Wavelength: The wavelength is set to the absorbance maximum of this compound.

    • Injection Volume: A precise volume of the sample solution is injected.

  • Procedure: a. Prepare a standard solution of the this compound CRM at a known concentration in a suitable solvent (e.g., acetonitrile). b. Inject the solution into the HPLC system. c. The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. d. Impurity profiles are also established through this method.

Homogeneity Testing

Homogeneity testing ensures that the property of interest (e.g., purity) is uniform throughout the entire batch of the CRM. This is crucial as it guarantees that different units of the CRM are identical within the stated uncertainty.

Experimental Protocol: Homogeneity Assessment

  • Sampling: Randomly select a statistically relevant number of units from the CRM batch.

  • Analysis: Analyze each selected unit in replicate (e.g., duplicate or triplicate) under repeatable conditions using a validated analytical method like HPLC or GC.

  • Statistical Analysis: An Analysis of Variance (ANOVA) is often used to evaluate the data. The between-unit variation is compared to the within-unit variation. The material is considered homogeneous if the between-unit variation is not statistically significant.

Stability Studies

Stability studies are performed to determine the shelf-life of the CRM and to ensure that its certified properties remain unchanged over time under specified storage and transport conditions.

Experimental Protocol: Long-Term Stability Study

  • Sample Storage: Store a representative number of CRM units at the recommended storage temperature (e.g., -18°C or 2-8°C).

  • Time Points: Analyze the CRM at predefined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

  • Analysis: At each time point, analyze a set of stored samples using the same validated analytical method.

  • Data Evaluation: The results are typically evaluated by plotting the measured property value against time and performing a regression analysis. The absence of a significant trend indicates stability.

Visualizing Experimental Workflows

To further clarify the processes involved in CRM verification, the following diagrams illustrate the typical workflows.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis CRM This compound CRM Solution CRM Solution (Known Concentration) CRM->Solution Solvent High-Purity Solvent Solvent->Solution HPLC HPLC System Solution->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate Purity (%) = (Area_main / Area_total) * 100 Peak_Integration->Purity_Calculation Result Result Purity_Calculation->Result Certified Purity Value

Caption: Workflow for Purity Assessment of this compound CRM by HPLC.

Stability_Study_Workflow cluster_timepoints Analysis at Time Intervals Start Start of Study (Time 0) Storage Store CRM Units at Recommended Temperature Start->Storage T1 Time 1 Storage->T1 T2 Time 2 Storage->T2 Tn Time n Storage->Tn Analysis Analyze Samples using Validated Method T1->Analysis T2->Analysis Tn->Analysis Data_Collection Collect Purity Data Analysis->Data_Collection Regression Perform Regression Analysis (Purity vs. Time) Data_Collection->Regression Conclusion Determine Shelf-Life Regression->Conclusion

Caption: Workflow for Long-Term Stability Testing of a CRM.

Conclusion

The performance verification of a this compound Certified Reference Material is a critical step in ensuring the quality and reliability of analytical data. By carefully comparing the information provided in the Certificates of Analysis from different suppliers and understanding the underlying experimental methodologies for purity, homogeneity, and stability, researchers can make an informed decision on the most suitable CRM for their applications. While this guide uses Deltamethrin as an illustrative example, the principles and workflows are directly transferable to the evaluation of this compound CRMs. Always refer to the specific CoA provided by the manufacturer for authoritative information on a particular CRM lot.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Dimethrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Dimethrin. As an obsolete pyrethroid insecticide, specific data for this compound is limited; therefore, this guidance is supplemented with established protocols for handling pyrethroid insecticides in general. Always consult the specific Safety Data Sheet (SDS) for any chemical you are handling.

I. Personal Protective Equipment (PPE)

When handling this compound or other pyrethroids, a comprehensive PPE setup is crucial to minimize exposure.[1][2][3] The skin is the most common route of exposure to pesticides.[4]

Recommended PPE for Handling Pyrethroids:

  • Body Protection: Chemical-resistant coveralls or a Tyvek suit should be worn over a long-sleeved shirt and long pants.[2][3] For tasks with a high risk of splashing, such as mixing or cleaning, a chemical-resistant apron is also recommended.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile, butyl, or barrier laminate gloves.[2] Always wash the outside of the gloves before removal.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect against splashes and dust.[5] For maximum protection, a full-face respirator can be used.[2]

  • Respiratory Protection: In well-ventilated areas, a dust/mist filtering respirator may be sufficient.[6] For more potent pesticides or in areas with inadequate ventilation, a respirator with an appropriate chemical cartridge is recommended.[2]

II. Quantitative Data Summary

PropertyThis compoundGeneral Pyrethroids
Chemical Class Pyrethroid Ester Insecticide[7]Synthetic insecticides similar to natural pyrethrins.
Primary Use Public health applications (largely obsolete).[7]Control of various insects on crops, in homes, and on pets.[8]
Aqueous Solubility Low[7]Generally low.
Volatility Low[7]Varies by specific compound.
Toxicity Recognized irritant; not particularly toxic to mammals via oral route; toxic to fish.[7]Can cause irritation and allergic reactions; high levels can lead to more severe symptoms.[9]

III. Experimental Protocols & Procedures

A. Safe Handling and Operational Plan

  • Preparation:

    • Read the product label and Safety Data Sheet (SDS) thoroughly before handling.

    • Ensure a well-ventilated work area.

    • Have an emergency plan in place and ensure all personnel are familiar with it.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or mists.[5]

    • Do not eat, drink, or smoke in the handling area.[10]

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[10]

  • Storage:

    • Store in original, tightly sealed containers.[5]

    • Keep in a cool, dry, well-ventilated area away from food, drink, and animal feed.

    • Access to the storage area should be limited to authorized personnel.[10]

B. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Excess Product:

    • The best way to dispose of small amounts of excess pesticide is to use it according to the label directions.

    • Never pour excess pesticides down the drain or onto the ground.[11]

  • Empty Containers:

    • Triple-rinse empty containers with water.[12]

    • The rinse water should be collected and used to dilute the next batch of the pesticide solution or disposed of as hazardous waste.[10]

    • Render the container unusable by breaking it or puncturing it before disposal.[10]

    • Dispose of containers in accordance with local, state, and federal regulations.[13] Contact your local solid waste agency for specific guidance.[12][14]

  • Contaminated PPE:

    • Disposable PPE should be discarded after a single use.

    • Reusable PPE must be thoroughly cleaned after each use according to the manufacturer's instructions.

    • Store clean PPE separately from contaminated items.[3]

IV. Visualized Workflows

SafeHandlingWorkflow Safe Handling Workflow for Pyrethroid Insecticides cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Read_SDS Read SDS and Label Assess_Risks Assess Risks Read_SDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff and Clean PPE Handle_Chemical->Doff_PPE Triple_Rinse Triple-Rinse Empty Containers Handle_Chemical->Triple_Rinse Dispose_Waste Dispose of Waste per Guidelines Doff_PPE->Dispose_Waste Dispose_Containers Dispose of Containers Triple_Rinse->Dispose_Containers

Caption: Safe handling workflow for pyrethroid insecticides.

EmergencyResponseSpill Emergency Response for a Pyrethroid Spill Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Emergency Services Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect and Containerize Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Emergency response plan for a pyrethroid spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethrin
Reactant of Route 2
Reactant of Route 2
Dimethrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。